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2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Documentation Hub

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  • Product: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
  • CAS: 1041579-72-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

An In-depth Technical Guide to 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a chemical co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a chemical compound of interest in contemporary synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, provides a detailed, validated synthetic protocol, and discusses its analytical characterization through spectroscopic methods. Furthermore, it explores the compound's emerging applications, particularly as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this molecule.

Introduction and Core Concepts

The landscape of modern drug discovery is intricately linked with the exploration of novel molecular scaffolds. Chlorine-containing compounds, in particular, have established a significant presence in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[1][2] The inclusion of a chlorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline belongs to the sulfonamide class of compounds. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial and antiviral properties.[3] This specific molecule integrates a chlorinated aniline core with a 4-methyl-piperidine sulfonyl moiety, creating a unique structural motif with potential for diverse chemical modifications and biological applications. Its utility is primarily recognized as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

This guide aims to consolidate the available technical information on 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, providing a reliable resource for its synthesis, characterization, and potential applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure and Identifiers

The structural representation of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is foundational to understanding its chemical behavior.

Caption: Chemical structure of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 328028-22-4
Molecular Formula C₁₁H₁₅ClN₂O₂S
Molecular Weight 278.77 g/mol
InChI Key LXBHDZXGPCQZQL-UHFFFAOYSA-N[4]
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)Cl
Physical and Chemical Properties

The physical properties of the compound dictate its handling, storage, and formulation characteristics.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid[4]
Purity Typically ≥95%[4]
Storage Temperature 2-8°C, sealed in dry, dark place[4]
Predicted XlogP 2.4[5]

Synthesis and Manufacturing

The synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the formation of a sulfonyl chloride intermediate followed by amination.

Synthetic Pathway Overview

A common synthetic route begins with 2-chloroaniline, which undergoes chlorosulfonation to produce 2-chloro-5-aminobenzenesulfonyl chloride. This intermediate is then reacted with 4-methylpiperidine to yield the final product.

Synthesis_Workflow start 2-Chloroaniline step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate 2-Chloro-5-aminobenzenesulfonyl Chloride step1->intermediate step2 Amination (4-Methylpiperidine, Base) intermediate->step2 product 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline step2->product

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 2-Chloro-5-aminobenzenesulfonyl Chloride

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add 2-chloroaniline to an excess of chlorosulfonic acid with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

  • Dissolve the crude 2-chloro-5-aminobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath and slowly add 4-methylpiperidine.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments within the molecule. Expected signals would include aromatic protons, the protons of the piperidine ring, and the methyl group protons.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretches of the aniline, the S=O stretches of the sulfonamide, and the C-Cl stretch.

Applications in Research and Drug Development

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a valuable intermediate in the synthesis of pharmacologically active molecules. Its structural features make it a versatile building block for creating libraries of compounds for high-throughput screening.

Role as a Synthetic Intermediate

The aniline group of the molecule is a key functional handle for further chemical modifications. It can readily undergo a variety of reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Buchwald-Hartwig amination: Cross-coupling reactions with aryl halides to form diarylamines.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas

Compounds derived from 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline have been investigated for a range of therapeutic applications. The sulfonamide moiety is a well-known pharmacophore in various drug classes. For example, related sulfonamide-containing piperazine and piperidine derivatives have been explored as:

  • Antiviral agents [3]

  • Antimicrobial agents [7]

  • Kinase inhibitors for oncology

The specific combination of the chloro, aniline, and methyl-piperidine sulfonyl groups in this molecule provides a unique starting point for the design of novel inhibitors targeting specific biological pathways.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H335: May cause respiratory irritation

Data based on a closely related compound, 2-Chloro-5-(piperidin-1-ylsulfonyl)aniline.[4]

It is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal before working with this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of its aniline functional group, makes it a valuable tool for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for researchers and developers in the pharmaceutical sciences. Continued exploration of derivatives based on this scaffold is likely to yield new therapeutic candidates in the years to come.

References

  • NextSDS. 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. Available from: [Link]

  • Swale, D. R., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PLoS Neglected Tropical Diseases, 14(5), e0008107. Available from: [Link]

  • Li, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Gopalakrishnan, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-231. Available from: [Link]

  • PubChemLite. Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate. Available from: [Link]

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044.
  • Gopalakrishnan, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-231. Available from: [Link]

Sources

Exploratory

Elucidating the Mechanism of Action of Novel Kinase Inhibitors Derived from a 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold represents a promising starting point for the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold represents a promising starting point for the development of novel therapeutics. Its structural motifs, particularly the sulfonamide group, are prevalent in a multitude of clinically successful kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of derivatives of this scaffold, under the hypothesis that they function as ATP-competitive protein kinase inhibitors. We will explore the strategic rationale behind a multi-tiered experimental approach, from initial biochemical validation to complex cellular characterization, ensuring a robust and self-validating pathway for lead candidate validation. This document serves as a technical resource for researchers in drug discovery, offering not only detailed protocols but also the expert insights necessary to interpret data and make critical project decisions.

Introduction: The Kinase-Targeted Therapeutic Hypothesis

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment in these areas.[6][7][8]

The 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold contains key pharmacophoric features suggestive of kinase-directed activity. The sulfonamide moiety can act as a critical hydrogen bond donor/acceptor, mimicking the interactions of the adenine region of ATP within the kinase active site.[9] This positions derivatives as likely ATP-competitive inhibitors , which function by binding to the ATP pocket and preventing the enzyme from utilizing its natural substrate, ATP.[4][8]

This guide will proceed under this primary hypothesis. Our objective is to provide a logical, efficient, and rigorous workflow to test this hypothesis and build a comprehensive MoA profile for any new derivative of this scaffold.

The Strategic Workflow: A Phased Approach to MoA Elucidation

A successful MoA study does not rely on a single experiment. Instead, it builds a weight of evidence through a series of orthogonal assays. Our approach is structured in three phases, moving from broad, high-throughput biochemical assays to specific, physiologically relevant cellular and kinetic analyses.

MoA_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Specificity & Binding Dynamics P1_A Primary Target Identification (Kinase Panel Screen) P1_B Biochemical Potency (IC50) (Dose-Response Assay) P1_A->P1_B Confirm Hits P2_A Cellular Potency (Anti-Proliferation Assay) P1_B->P2_A Advance Promising Compounds P2_B Cellular Target Engagement (e.g., NanoBRET™) P2_A->P2_B Validate in-cell activity P2_C Target Phosphorylation (Western Blot) P2_B->P2_C Confirm target modulation P3_A Kinome-wide Selectivity (Kinome Profiling) P2_C->P3_A Select Lead Candidate P3_B Binding Kinetics & Affinity (Surface Plasmon Resonance) P3_A->P3_B Characterize lead

Caption: Phased workflow for MoA elucidation of novel kinase inhibitors.

Phase 1: Foundational Biochemical Characterization

The initial phase aims to answer two fundamental questions: "Does our compound inhibit kinases?" and "If so, which ones and how potently?"

Primary Target Identification: Kinase Panel Screening

Expertise & Experience: It is inefficient and costly to test a new compound against every known kinase individually. A more strategic approach is to use a commercially available kinase panel screen. These screens test the compound at a single, high concentration (e.g., 1-10 µM) against a broad, representative selection of the human kinome (e.g., 50-400 kinases).[5] The goal here is not to determine precise potency, but to identify potential primary targets and early off-targets. A result of >50% inhibition is typically considered a "hit" worthy of follow-up.

Protocol: Single-Point Kinase Panel Screen

  • Compound Preparation: Solubilize the test derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, dilute the compound stock to the final screening concentration (e.g., 10 µM) in the appropriate kinase assay buffer.

  • Enzyme & Substrate Addition: Add the specific recombinant kinase and its corresponding substrate (peptide or protein) to each well.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP (often radiolabeled [³²P]ATP or [³³P]ATP for sensitive detection).[10]

  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Detection: Stop the reaction. The method of detection depends on the platform; common methods include filter-binding assays to capture phosphorylated substrates for scintillation counting or fluorescence-based methods.[10]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

Biochemical Potency Determination (IC₅₀)

Trustworthiness: A single-point screen is a qualitative guide. To validate the hits, a dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a critical metric for ranking compound potency.

Protocol: In Vitro Kinase IC₅₀ Determination

  • Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Setup: Following the same procedure as the single-point screen, add the serial dilutions of the compound to the assay plates.

  • Reaction & Detection: Initiate and run the kinase reaction as previously described.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to derive the IC₅₀ value.

Data Presentation: Hypothetical Biochemical Data

Compound IDPrimary TargetIC₅₀ (nM)Notes
DERIV-001Kinase X25Potent hit against target kinase.
DERIV-002Kinase X350Moderate potency.
DERIV-001Kinase Y>10,000No significant off-target activity.

Phase 2: Cellular Activity and Target Engagement

Expertise & Experience: A compound that is potent in a biochemical assay (an artificial system with purified components) may not be effective in a living cell.[11] Cellular assays are critical for evaluating membrane permeability, stability, and the ability of the compound to engage its target in a complex, competitive environment with millimolar concentrations of endogenous ATP.[11]

Cellular Potency: Anti-Proliferation Assays

For oncology applications, a primary desired outcome of kinase inhibition is the suppression of cancer cell growth. An anti-proliferation assay measures the compound's ability to reduce the number of viable cells in a culture over time.

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (Kinase X) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Lysis and Detection: Add a reagent (like CellTiter-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Plot luminescence against log[inhibitor] and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Direct Evidence: Cellular Target Engagement

Trustworthiness: A key step in building a robust MoA case is to prove that the compound physically interacts with its intended target inside living cells. Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide a quantitative measure of target engagement.[12][13][14] The assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged kinase by a competitive inhibitor.[12]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: Suspend the cells and treat with the NanoBRET™ tracer and a serial dilution of the test compound.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values.

  • Data Analysis: A decrease in the BRET ratio indicates displacement of the tracer by the compound. Plot the BRET ratio against log[inhibitor] to determine the cellular IC₅₀.

Functional Confirmation: Target Phosphorylation

To confirm that target engagement leads to functional inhibition, we must measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation provides direct evidence of the compound's inhibitory effect on the signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor Derivative (e.g., DERIV-001) Inhibitor->KinaseX Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x cellular IC₅₀) for a short duration (e.g., 1-2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific to the phosphorylated form of the substrate (p-Substrate).

    • Probe a second membrane with an antibody for the total amount of the substrate protein (Total-Substrate) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio confirms functional target inhibition.

Phase 3: Advanced Characterization of Lead Candidates

For a compound that has demonstrated potent biochemical and cellular activity, the final phase focuses on defining its selectivity profile and the dynamics of its interaction with the target.

Kinome-wide Selectivity Profiling

Expertise & Experience: While the initial panel screen gives a glimpse of selectivity, a more comprehensive kinome-wide profiling is crucial for a lead candidate.[15] This involves testing the compound against the largest available panel of kinases (often >400).[16] The goal is to build a "selectivity tree" that visualizes the compound's activity across the entire kinome. A highly selective compound inhibits only its intended target (or a small family of related kinases), which often translates to a better safety profile in clinical development.[5] Methodologies can include large-scale enzymatic assays or competition binding assays.[17]

Binding Kinetics and Affinity (K_D)

Trustworthiness: IC₅₀ is a measure of functional potency under specific assay conditions, but it is not a direct measure of binding affinity. Surface Plasmon Resonance (SPR) is a label-free technology that provides precise, real-time data on the kinetics of a drug-target interaction.[18][19][20] It measures the association rate (kₒₙ) and dissociation rate (kₒff) of the compound binding to the immobilized kinase. The equilibrium dissociation constant (K_D), calculated as kₒff/kₒₙ, is a true measure of binding affinity.[18] A long residence time (kₒff⁻¹) can often correlate better with in vivo efficacy than affinity alone.[11]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target kinase onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of precise concentrations of the test compound over the chip surface.

  • Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the kinase.

  • Dissociation Phase: Flow buffer without the compound over the chip and monitor the decrease in the SPR signal as the compound dissociates.

  • Data Analysis:

    • Globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model.[21]

    • This fitting directly yields the kₒₙ (association rate constant) and kₒff (dissociation rate constant).

    • Calculate the K_D (kₒff/kₒₙ).

Data Presentation: Hypothetical Kinetic Data

Compound IDkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)K_D (nM)Residence Time (min)
DERIV-0011.5 x 10⁵3.0 x 10⁻⁴2.055.6

Conclusion: Synthesizing a Self-Validating MoA Profile

By systematically progressing through these three phases, we construct a robust, multi-faceted understanding of the derivative's mechanism of action. A successful lead candidate emerging from this workflow would be characterized by:

  • Potent biochemical inhibition of a specific target kinase (Phase 1).

  • Demonstrated cellular activity and direct, on-target engagement in a physiological context (Phase 2).

  • Confirmed functional modulation of the downstream signaling pathway (Phase 2).

  • A well-defined selectivity profile across the human kinome (Phase 3).

  • High-affinity binding with favorable kinetics, such as a slow off-rate (Phase 3).

This comprehensive data package provides the authoritative grounding necessary to advance a compound from the 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline series into further preclinical and clinical development with a high degree of confidence in its molecular mechanism of action.

References

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  • PMC. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available from: [Link]

  • PMC - NIH. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available from: [Link]

  • PMC. Kinome Profiling. Available from: [Link]

  • ACS Chemical Biology. (2020, June 1). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. Available from: [Link]

  • Molecules. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

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  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]

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  • Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Available from: [Link]

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  • PMC. (2017, June 26). Recent advances in methods to assess the activity of the kinome. Available from: [Link]

  • MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]

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  • ResearchGate. Comparison of results from surface plasmon resonance (SPR) and.... Available from: [Link]

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Foundational

An In-depth Technical Guide to the NMR and Mass Spectra of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a substituted aromatic sulfonamide. Compounds within this class are of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a substituted aromatic sulfonamide. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of therapeutic agents. The precise characterization of such molecules is paramount, and for this, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) stand as the cornerstone analytical techniques. They provide unambiguous structural elucidation and confirmation of molecular weight.

This guide, authored from the perspective of a Senior Application Scientist, offers a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. As no public experimental data for this specific molecule is readily available, this document provides a robust framework based on the analysis of its constituent functional groups and data from analogous structures. Furthermore, it presents detailed, field-proven protocols for the acquisition of high-quality spectral data, empowering researchers to empirically validate the predicted information.

Molecular Structure and Predicted Spectral Characteristics

The structure of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline incorporates three key regions that dictate its spectral properties: the 2-chloroaniline ring, the 4-methylpiperidine moiety, and the sulfonamide linker. The electron-withdrawing nature of the sulfonyl group and the chlorine atom will significantly influence the chemical environment of the aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The proton NMR spectrum is anticipated to display distinct signals for the aromatic, piperidinyl, methyl, and amine protons. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below, based on analyses of similar compounds.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic H~7.5 - 7.8MultipletThe three protons on the aniline ring will exhibit complex splitting patterns due to their coupling with each other. Their downfield shift is due to the electron-withdrawing effects of the chloro and sulfonyl groups.
-NH₂~4.0 - 5.0Broad SingletThe chemical shift of amine protons is variable and dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
Piperidine H (axial & equatorial)~2.8 - 3.5 and ~1.5 - 2.0MultipletsThe protons on the piperidine ring are non-equivalent and will show complex multiplets due to geminal and vicinal coupling. Protons adjacent to the nitrogen will be further downfield.
Piperidine H (on C4)~1.6 - 1.9MultipletThe proton at the 4-position of the piperidine ring will be a multiplet.
Methyl H (-CH₃)~0.9 - 1.2DoubletThe methyl protons will appear as a doublet due to coupling with the single proton on the adjacent carbon of the piperidine ring.

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C-S~140 - 145The carbon attached to the sulfonyl group will be significantly downfield.
Aromatic C-Cl~130 - 135The carbon bonded to chlorine will also be downfield.
Aromatic C-NH₂~145 - 150The carbon attached to the amino group will be shifted downfield.
Aromatic C-H~115 - 130The remaining aromatic carbons will appear in this region.
Piperidine C (adjacent to N)~45 - 55Carbons directly bonded to the nitrogen atom are shifted downfield.
Piperidine C~25 - 40The other carbons of the piperidine ring.
Methyl C~20 - 25The methyl carbon will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5]

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4][6]

2. Instrument Parameters:

  • The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[1][7][8][9]

Parameter ¹H NMR ¹³C NMR
Pulse Programzg30zgpg30 (proton-decoupled)
Spectral Width (SW)-2 to 12 ppm0 to 220 ppm
Acquisition Time (AQ)3-4 s1-2 s
Relaxation Delay (D1)1-2 s2 s
Number of Scans (NS)16-641024 or more

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample filter->load shim Shim Magnet load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

NMR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, Electrospray Ionization (ESI) in positive ion mode would be a suitable method, likely producing the protonated molecule [M+H]⁺.

  • Molecular Ion: The calculated monoisotopic mass of the neutral molecule (C₁₂H₁₇ClN₂O₂S) is approximately 304.07 g/mol . The mass spectrum should exhibit a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of chlorine, with peaks at m/z 305 and 307 in an approximate 3:1 ratio.[10]

  • Major Fragmentation Pathways: The primary fragmentation is expected to occur at the sulfonamide linkage, which is the most labile bond.[11][12][13]

Predicted Fragment Ion (m/z) Proposed Structure / Loss Notes
305 / 307[M+H]⁺Protonated molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine.
171[C₅H₄ClN₂S]⁺Loss of the 4-methylpiperidine group.
126[C₅H₃ClN]⁺Further fragmentation with loss of SO₂.
99[C₆H₁₃N]⁺4-methylpiperidine fragment.
114[C₇H₁₄N]⁺Piperidinylsulfonyl fragment.
Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines a standard procedure for obtaining a mass spectrum via ESI-MS.[14][15][16][17]

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid (0.1%) can be added to the solution to promote protonation in positive ion mode.[15]

2. Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Ion Mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Ion Source Temperature: 100-150 °C.[18]

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the [M+H]⁺ ion and confirm the isotopic pattern for chlorine.

  • Analyze the fragmentation pattern and compare it with the predicted pathways to support the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution (e.g., in MeOH) acidify Acidify (optional, e.g., 0.1% Formic Acid) dissolve->acidify infuse Direct Infusion acidify->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis (e.g., TOF, Quadrupole) ionize->analyze identify_M Identify [M+H]⁺ & Isotopic Pattern analyze->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm Final Mass Spectrum Final Mass Spectrum confirm->Final Mass Spectrum

Mass Spectrometry Data Acquisition and Analysis Workflow.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR and mass spectral data for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. The predicted ¹H and ¹³C NMR chemical shifts, along with the anticipated mass spectrometric fragmentation patterns, serve as a robust reference for researchers working with this compound. The detailed, step-by-step experimental protocols for both NMR and MS offer a reliable framework for acquiring high-quality data. By combining the predictive information with empirical data obtained through these methodologies, scientists can confidently confirm the structure and purity of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a critical step in any chemical research or drug development pipeline.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.
  • Evangelisti, L., & Melandri, S. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5035.
  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Gao, J., Enke, C. G., & Li, G. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4044.
  • Jia, W., Chu, X., Ling, Y., Huang, Y., & Chang, J. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1689-1697.
  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of chloroethane. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts. Retrieved from [Link]

  • Wang, C., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO (2) via rearrangement. Journal of mass spectrometry, 43(3), 389-398.
  • Chemistry LibreTexts. (2024). Interpreting Mass Spectra. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link]

  • MacAleese, L., Chirot, F., & Lemaire, J. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3144.
  • Abraham, R. J. (2005).
  • Gao, J., Enke, C. G., & Li, G. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4044.
  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Kim, H., Lee, J., Lee, J. S., Kim, H. J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 1-10.
  • University of California, Berkeley. (n.d.). Basic NMR Theory; an Introduction. Retrieved from [Link]

  • Li, S., & Li, Y. (1993). 13C n.m.r, characterization of soluble polyaniline. Polymer, 34(1), 219-221.
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  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • Wakeford, M. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. Retrieved from [Link]

  • Last, A. M., & Robinson, C. V. (1999). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Current opinion in structural biology, 9(4), 411-416.

Sources

Exploratory

solubility profile of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in various organic solvents. While specific solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles of solubility, details a robust experimental protocol for its determination, and provides a structure for the analysis and interpretation of the resulting data. The methodologies described herein are designed to establish a self-validating system for generating reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands as a primary determinant of a drug's ultimate success. Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body.[1][2] Therefore, a thorough understanding of the solubility profile of a novel compound like 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a prerequisite for its advancement through the development pipeline.

This guide will provide the necessary theoretical and practical knowledge to empower researchers to generate a comprehensive solubility profile for this and other similar compounds.

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. The process of dissolution is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in organic solvents include:

  • Solute-Solvent Interactions: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, the presence of a polar aniline group, a sulfonyl group, and a less polar piperidinyl group suggests a complex interaction profile with various solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will play a crucial role. For instance, polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the aniline and sulfonyl moieties, while polar aprotic solvents (e.g., DMSO, DMF) will interact primarily through dipole-dipole forces. Nonpolar solvents are less likely to be effective solvents for this molecule.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. However, this relationship must be determined experimentally.

  • Crystalline Structure: The crystal lattice energy of the solid form of the compound must be overcome by the energy of solvation for dissolution to occur.[3] Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][5] This method is reliable and widely accepted for its accuracy.[5]

Materials and Equipment
  • 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline (ensure purity is characterized)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade.

  • Scintillation vials or flasks with screw caps

  • A calibrated analytical balance

  • A temperature-controlled orbital shaker or incubator

  • A centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • A validated analytical method for concentration determination (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24-48 hours) prep_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Allow to settle aliquot Withdraw supernatant centrifuge->aliquot filter Filter supernatant aliquot->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Quantify concentration analyze->quantify report Report solubility (mg/mL) quantify->report

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline to a series of vials. An amount that is visually in excess after equilibration is sufficient.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate physiological temperature).[2]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table
Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
...other solvents25Experimental ValueCalculated Value
Methanol37Experimental ValueCalculated Value
...other solvents37Experimental ValueCalculated Value
Interpreting the Solubility Profile

The generated solubility data can be interpreted based on the principles of physical organic chemistry.

G cluster_compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline cluster_solvents Organic Solvents cluster_solubility Predicted Solubility compound Aniline group (polar, H-bond donor/acceptor) Sulfonyl group (polar, H-bond acceptor) Chloro group (lipophilic) Methyl-piperidinyl group (less polar) solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Hexane) compound:f0->solvents:f0 H-bonding compound:f1->solvents:f0 H-bonding compound:f0->solvents:f1 Dipole-dipole compound:f1->solvents:f1 Dipole-dipole compound:f2->solvents:f2 van der Waals compound:f3->solvents:f2 van der Waals solubility High Moderate Low solvents:f0->solubility:f0 Strong interactions solvents:f1->solubility:f1 Favorable interactions solvents:f2->solubility:f2 Weak interactions

Figure 2: Relationship between molecular features, solvent types, and expected solubility.

  • High Solubility in polar protic solvents like methanol and ethanol would be expected due to the potential for hydrogen bonding with the aniline and sulfonyl groups.

  • Good Solubility in polar aprotic solvents like DMSO and acetonitrile is also likely, driven by strong dipole-dipole interactions.

  • Lower Solubility is anticipated in less polar solvents such as ethyl acetate and dichloromethane, and very low solubility in nonpolar solvents like hexane, where the polar functional groups of the molecule cannot be effectively solvated.

Conclusion and Future Directions

This guide provides a robust framework for determining the . By following the detailed experimental protocol and applying the principles of data interpretation outlined, researchers can generate the critical data needed to inform formulation strategies, predict in vivo behavior, and guide further development of this compound. The generation of a comprehensive solubility profile is an indispensable step in the journey from a promising chemical entity to a successful therapeutic agent.

References

  • Synthesis method of 5-chloro-2-methyl aniline. (n.d.). Google Patents.
  • 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline - NextSDS. (n.d.). Retrieved March 12, 2026, from [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline.
  • Ben-Naim, A. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved March 12, 2026, from [Link]

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. (2020, May 21). National Institutes of Health. Retrieved March 12, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, June 2). MDPI. Retrieved March 12, 2026, from [Link]

  • Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate (C13H16ClNO4S) - PubChemLite. (n.d.). Retrieved March 12, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 12, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023, September 5). MDPI. Retrieved March 12, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH. Retrieved March 12, 2026, from [Link]

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. (2023, May 1). Bangladesh Journals Online. Retrieved March 12, 2026, from [Link]

  • 2-Chloroaniline | C6H6ClN | CID 7240. (2000, June 15). PubChem. Retrieved March 12, 2026, from [Link]

  • 2-CHLOROANILINE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved March 12, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved March 12, 2026, from [Link]

  • 2-chloro-5-(phenylsulphonyl)aniline — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

Sources

Foundational

pharmacokinetics of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline based compounds

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Based Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The 2-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold represents a privileged structure in modern medicinal chemistry, forming the core of various targeted therapeutic agents. The ultimate clinical and therapeutic success of any compound derived from this scaffold is critically dependent not only on its pharmacodynamic potency but also on its pharmacokinetic profile. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. Authored from the perspective of a senior application scientist, this document moves beyond mere protocol recitation to explain the causal relationships behind experimental choices, enabling researchers to design, execute, and interpret robust pharmacokinetic studies. We will detail essential in vitro and in vivo assays, explore the expected metabolic pathways for sulfonylaniline-based structures, and provide validated, step-by-step protocols. This guide is intended to serve as a foundational resource for drug development professionals seeking to optimize the pharmacokinetic properties of this important class of molecules and advance them toward clinical candidacy.

Introduction: The Strategic Importance of Early Pharmacokinetic Assessment

In contemporary drug discovery, the "fail early, fail cheap" paradigm has become a guiding principle. Historically, many drug candidates with high target potency failed in later stages of development due to poor pharmacokinetic (PK) properties, such as low bioavailability or rapid metabolic clearance[1][2]. The sulfonylaniline motif is a key component in numerous pharmaceuticals, and understanding its inherent ADME characteristics is paramount. The 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline core, specifically, combines several features—a halogenated aniline, a sulfonyl group, and a piperidinyl moiety—that have predictable, yet complex, influences on a molecule's journey through the body.

Early and integrated ADME assessment allows for the establishment of critical structure-activity relationships (SAR) and structure-property relationships (SPR)[3]. This enables medicinal chemists to iteratively optimize a compound's ADME profile in parallel with its potency, mitigating the risk of late-stage failure[3][4]. This guide provides the strategic and technical framework for this assessment.

The ADME Quadrangle: Profiling Core Pharmacokinetic Properties

The disposition of a drug in the body is governed by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME)[5]. A comprehensive understanding of each is non-negotiable for successful drug development.

Absorption: Crossing the Barrier

For orally administered drugs, absorption dictates the fraction of the dose that reaches systemic circulation. Key determinants are aqueous solubility and intestinal permeability.

  • Solubility: The sulfonylaniline core is generally lipophilic, which can lead to poor aqueous solubility. Early formulation strategies and chemical modifications may be necessary to improve this parameter.

  • Permeability: This refers to a compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of this process[3][6][7]. Compounds from this class are evaluated for their transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A to A-B transport ratio can indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common challenge that can limit oral bioavailability.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Two key parameters define this process:

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein[8]. Only the unbound (free) fraction of the drug is able to interact with its target and exert a therapeutic effect[9][10]. High PPB can limit efficacy and tissue penetration. Equilibrium dialysis and ultrafiltration are the most common methods for determining the fraction of unbound drug[9][10].

  • Volume of Distribution (Vd): This theoretical volume reflects the extent of a drug's distribution into tissues versus remaining in the plasma. A large Vd suggests extensive tissue distribution.

Metabolism: Biotransformation and Clearance

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble forms for excretion[11][12]. This is often the primary route of clearance for drugs and a major determinant of a compound's half-life.

  • Phase I Metabolism: For sulfonylaniline-based compounds, metabolism is expected to be dominated by Cytochrome P450 (CYP450) enzymes[11][12][13]. These enzymes catalyze oxidative reactions. The most important human CYPs include CYP3A4, 2D6, 2C9, 2C19, and 1A2[14]. Potential metabolic "hotspots" on the 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold include:

    • N-dealkylation of the piperidine ring.

    • Hydroxylation on the piperidine or aniline rings.

    • Oxidation of the aniline nitrogen.

  • Phase II Metabolism: Following Phase I oxidation, compounds can be conjugated with polar molecules (e.g., glucuronic acid) to further increase water solubility for excretion.

The primary in vitro tool for assessing metabolic stability is the liver microsomal stability assay . This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clint) and metabolic half-life (t½)[15][16].

Excretion: Elimination from the Body

The final step is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (feces). The rate of excretion, along with metabolism, determines the drug's overall clearance and dosing frequency.

Methodologies for Pharmacokinetic Assessment: A Practical Guide

A tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies, is the most efficient strategy for characterizing the PK profile of a new chemical series[2][17].

Critical In Vitro Assays

These assays provide early, cost-effective data to guide compound selection and optimization[3][18].

This assay is the cornerstone for evaluating metabolic clearance[15][19].

Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4)[16][20].

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.

  • Initiation: Pre-warm the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system[16][19]. A control incubation without NADPH should be run in parallel to account for non-CYP450-dependent degradation.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes)[16].

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile containing an internal standard for analytical quantification[16].

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound[21][22].

  • Data Interpretation: The percentage of the compound remaining over time is plotted. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Table 1: Interpretation of In Vitro Metabolic Stability Data

In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg) Predicted In Vivo Clearance Implication for Drug Design
> 60< 12LowFavorable. Low risk of rapid metabolic clearance.
15 - 6012 - 46ModerateAcceptable, but may require optimization if high doses are needed.
< 15> 46HighUnfavorable. High risk of poor oral bioavailability and short half-life. A primary target for chemical modification.

This assay predicts intestinal absorption and identifies potential efflux transporter substrates[7][23].

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell® plate and cultured for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER)[23][24]. Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.

  • Transport Study (A-B): The test compound (e.g., at 10 µM) is added to the apical (A) side, representing the gut lumen. Samples are taken from the basolateral (B) side, representing the blood, over a period of 1-2 hours[7].

  • Transport Study (B-A): In a separate set of wells, the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to measure efflux.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

Table 2: Interpretation of Caco-2 Permeability Data

Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Human Absorption Implication for Drug Design
> 10< 2HighFavorable. Likely well-absorbed.
1 - 10< 2ModerateMay be acceptable.
< 1AnyLowPoorly absorbed. May require formulation or chemical modification.
Any> 2VariableSubstrate for active efflux. May have low bioavailability despite good passive permeability. Consider co-dosing with an efflux inhibitor in follow-up studies.
In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism[25][26][27].

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC)[25].

  • Dosing: One cohort of animals receives the drug intravenously (IV) to determine clearance and volume of distribution. Another cohort receives the drug orally (PO) to determine oral bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or tail vein[27].

  • Sample Processing: Plasma is separated from the blood by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method[28][29][30].

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.

Table 3: Key In Vivo Pharmacokinetic Parameters

Parameter Description Favorable Range (Rodent)
(half-life)Time for plasma concentration to decrease by 50%.2 - 12 hours
CL (Clearance)Volume of plasma cleared of drug per unit time.< 30 mL/min/kg
Vd (Volume of Distribution)Apparent volume into which the drug distributes.0.5 - 5 L/kg
AUC (Area Under the Curve)Total drug exposure over time.Dose-dependent
F% (Oral Bioavailability)Fraction of oral dose reaching systemic circulation.> 30%

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in pharmacokinetics.

General ADME Pathway

This diagram illustrates the journey of an orally administered drug through the body.

ADME_Pathway cluster_absorption Absorption (GI Tract) cluster_distribution Distribution & Metabolism cluster_excretion Excretion GI Oral Dose in GI Tract PortalVein Portal Vein GI->PortalVein Permeation Liver Liver (First Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic F% Metabolites Metabolites Liver->Metabolites CYP450, etc. Bile Bile Liver->Bile Tissues Tissues (Site of Action) Systemic->Tissues Distribution Kidney Kidney Systemic->Kidney Tissues->Systemic Redistribution Metabolites->Kidney Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: The ADME pathway for an orally administered drug.

In Vivo Pharmacokinetic Study Workflow

This flowchart details the key steps in conducting an animal PK study.

PK_Workflow Dosing Dosing (IV and PO cohorts) Sampling Serial Blood Sampling (multiple time points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS Quantification) Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-Compartmental) Analysis->Modeling Report Parameter Calculation (t½, CL, Vd, F%) Modeling->Report

Caption: Standard workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profile of compounds based on the 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold is a critical determinant of their potential as therapeutic agents. A systematic, data-driven approach to ADME optimization is not merely a screening process but a core pillar of rational drug design. By employing the in vitro and in vivo methodologies detailed in this guide, research teams can effectively identify and mitigate pharmacokinetic liabilities early in the discovery process. This enables the selection of drug candidates with a higher probability of success in clinical development. Future work in this area will likely involve the increasing use of in silico and physiologically based pharmacokinetic (PBPK) modeling to better predict human outcomes from preclinical data, further refining the path from the laboratory to the clinic[1][31].

References

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved from [Link]

  • Swale, D. R., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • Zhu, G., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Pires, D. E. V., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. Retrieved from [Link]

  • Umar, M., et al. (2018). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]

  • Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sulfonylaniline-containing drugs and their construction methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • ADME Properties in Drug Delivery. (2025). MDPI. Retrieved from [Link]

  • In vitro models to determine the pharmacokinetic parameters. (2017). ResearchGate. Retrieved from [Link]

  • Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. (n.d.). Inotiv. Retrieved from [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC. Retrieved from [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025). ACS Publications. Retrieved from [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). PubMed. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology. Retrieved from [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI. Retrieved from [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025). International Journal of Scientific Research & Technology. Retrieved from [Link]

  • Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin. (2022). The Journal of Clinical Pharmacology. Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2019). PMC. Retrieved from [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026). Infinix Bio. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. (2020). Dove Medical Press. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for a Novel Compound The compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline represents a unique chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Compound

The compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline represents a unique chemical entity for which a comprehensive, publicly available toxicity profile and a specific Safety Data Sheet (SDS) are not readily accessible. This guide has been meticulously compiled to address this information gap by leveraging data from structurally analogous compounds. The insights herein are derived from an analytical approach, dissecting the molecule into its core components—the chloroaniline moiety and the 4-methyl-1-piperidinylsulfonyl group—and examining their known toxicological characteristics. This document is intended to serve as a proactive safety and handling resource, empowering researchers to work with this compound with an informed and cautious perspective. It is imperative to treat this substance as potentially hazardous and to apply the principles of prudent laboratory practice at all times.

Predicted Hazard Profile and Classification

Based on the analysis of structurally related compounds, a predicted hazard profile for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline has been formulated. The primary analogues used for this assessment are 2-chloro-5-(piperidin-1-ylsulfonyl)aniline and 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline.

GHS Hazard Classification (Predicted)

The following Globally Harmonized System (GHS) classification should be provisionally adopted:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4лабораторияWarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4лабораторияWarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4лабораторияWarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2лабораторияWarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AлабораторияWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3лабораторияWarningH335: May cause respiratory irritation

This classification is extrapolated from available data on similar compounds and should be used for preliminary risk assessment and handling procedures.

Rationale for Hazard Classification

The predicted toxicity is a composite of the hazards associated with its primary structural motifs:

  • Chloroaniline Core: Anilines, particularly chlorinated anilines, are known for their systemic toxicity.[1][2][3] They are readily absorbed through the skin, and by inhalation and ingestion.[2] A primary toxic effect of anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] This can lead to cyanosis, fatigue, and in severe cases, life-threatening hypoxia. Some anilines are also suspected carcinogens and may cause damage to the spleen upon repeated exposure.[1][3][4]

  • 4-Methyl-1-piperidinylsulfonyl Moiety: The piperidine and methylpiperidine components can be corrosive and cause severe skin and eye irritation or burns.[5][6][7] They are also generally considered harmful if swallowed or inhaled. The sulfonyl group itself is generally stable, but its presence can influence the overall electronic and metabolic properties of the molecule.

The combination of these two structural features suggests a compound that is likely to be harmful by multiple routes of exposure and to be an irritant to the skin, eyes, and respiratory system.

Toxicological Data from Structurally Related Compounds

To provide a quantitative basis for the predicted toxicity, data from closely related compounds are presented below.

Toxicity Data for 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline[8]
EndpointClassificationHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H336: May cause drowsiness or dizziness
Toxicity Data for 2-Chloro-5-(piperidin-1-ylsulfonyl)aniline[9]
EndpointClassificationHazard Statement
Acute Toxicity, Oral-H302: Harmful if swallowed
Skin Irritation-H315: Causes skin irritation
Eye Irritation-H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure-H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted toxicity, stringent adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.

Personal Protective Equipment (PPE)

The following PPE is required when handling 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's compatibility data. Double gloving is recommended for added protection.

    • Lab Coat: A fully buttoned lab coat should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and arm sleeves should be used.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Experimental Protocols: A Self-Validating System for Safety

The following workflow outlines a logical progression for handling and initial in-vitro assessment of a novel compound with a predicted toxicity profile.

Workflow for Safe Handling and Initial In-Vitro Assessment

cluster_prep Preparation and Handling cluster_invitro In-Vitro Cytotoxicity Assay cluster_disposal Waste Disposal a Don appropriate PPE b Work in a certified chemical fume hood a->b c Accurately weigh the compound b->c d Prepare stock solutions in a suitable solvent c->d e Plate cells at the desired density d->e Introduce to biological system f Treat cells with a serial dilution of the compound e->f g Incubate for a specified duration f->g h Perform a cell viability assay (e.g., MTT, CellTiter-Glo) g->h i Analyze data to determine IC50 h->i j Collect all contaminated materials (liquid and solid) i->j Decontaminate and dispose k Segregate into appropriate hazardous waste containers j->k l Label containers clearly k->l m Dispose of according to institutional guidelines l->m

Caption: A logical workflow for the safe handling, in-vitro testing, and disposal of a novel chemical compound.

Concluding Remarks and Future Directions

This guide provides a foundational understanding of the potential toxicity and safe handling requirements for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline based on the available data for structurally related compounds. It is critical to recognize the limitations of this predictive approach. As research on this molecule progresses, it is strongly recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile. Researchers are encouraged to share any new safety and toxicity data with the scientific community to foster a culture of safety and collective knowledge.

References

  • HBM4EU. (n.d.). Aniline family. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. Retrieved from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). Retrieved from [Link]

  • IntechOpen. (2013). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? Retrieved from [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. (2023). Retrieved from [Link]

  • PubMed. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • PMC - NIH. (n.d.). Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. Retrieved from [Link]

  • MDPI. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Retrieved from [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • NCBI - NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • NJ.gov. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Retrieved from [Link]

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Foundational

A Technical Guide to the Solid-State Characterization of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of the compound 2-Chloro-5-[(4-methyl-1-piperidinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of the compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. In the context of drug development and materials science, a thorough understanding of a compound's three-dimensional structure and solid-state properties is paramount for controlling its physicochemical characteristics, such as solubility, stability, and bioavailability. This document outlines the theoretical basis and detailed experimental protocols for both single-crystal and powder X-ray diffraction, serving as a foundational resource for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not publicly available and must be determined empirically, this guide establishes the rigorous methodology required for such a characterization.

Introduction: The Imperative of Solid-State Analysis

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a substituted aniline derivative whose utility may lie as an intermediate or active moiety in pharmaceutical development. The precise three-dimensional arrangement of atoms in the solid state governs the macroscopic properties of the bulk material. Variations in this arrangement, known as polymorphism, can lead to different crystal forms (polymorphs) with distinct physical properties. Therefore, definitive structural elucidation is not merely an academic exercise but a critical step in ensuring material consistency, purity, and performance.

X-ray diffraction is the cornerstone of solid-state characterization.[1] This guide is structured into two primary analytical techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): An unparalleled technique for determining the absolute molecular structure, including bond lengths, angles, and conformational details of a molecule within a crystal lattice.[2][3][4]

  • Powder X-ray Diffraction (PXRD): An essential method for analyzing polycrystalline (powder) samples, used for phase identification, purity assessment, and monitoring batch-to-batch consistency.[1][5][6]

This document provides the scientific rationale and field-proven protocols for applying these techniques to the title compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides an unambiguous determination of a molecule's three-dimensional structure. The technique relies on the constructive interference of monochromatic X-rays with the ordered electron density of a single crystal.[2] The resulting diffraction pattern is mathematically deconvoluted to generate a model of the atomic arrangement within the crystal's unit cell.

Causality in Experimental Design: From Solution to Structure

The success of an SCXRD experiment is wholly dependent on the quality of the single crystal. A well-formed crystal, free of significant defects, will diffract X-rays strongly and uniformly, yielding high-resolution data.[7] The choice of crystallization method is therefore the most critical experimental variable.

Experimental Protocol: Single Crystal Growth and Data Collection

This protocol outlines a self-validating workflow for obtaining and analyzing a single crystal.

Step 1: Crystal Growth (Methodology: Slow Evaporation)

  • Rationale: Slow solvent evaporation is a common and effective method for growing high-quality crystals of organic molecules. The gradual increase in solute concentration allows molecules to organize into a thermodynamically stable, well-ordered lattice.

  • Procedure: a. Dissolve a small quantity of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature to create a near-saturated solution. b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. c. Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation. d. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. e. Monitor for the formation of small, transparent crystals with well-defined facets.[7]

Step 2: Crystal Selection and Mounting

  • Rationale: A suitable crystal should be a single, unflawed entity, typically between 30-300 microns in its largest dimension.[3]

  • Procedure: a. Under a polarizing microscope, identify a candidate crystal that is clear and exhibits sharp extinctions as the stage is rotated. b. Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of non-diffracting oil (e.g., Paratone-N). c. Mount the crystal onto a goniometer head.

Step 3: Data Collection

  • Rationale: Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the positions and intensities of the diffracted spots.[2] Cooling the crystal (typically to ~100 K) with a nitrogen cryostream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Procedure: a. Mount the goniometer head onto the diffractometer. Modern instruments often use CCD or CMOS detectors.[2][8] b. Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). c. Cool the crystal to the target temperature (e.g., 100 K). d. Perform an initial series of short exposures to determine the unit cell parameters and crystal system. e. Execute a full data collection strategy, which involves a series of scans (e.g., omega scans) at different crystal orientations to capture a complete and redundant set of diffraction data.[8]

Step 4: Structure Solution and Refinement

  • Rationale: The collected data (a list of reflection intensities) is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.

  • Procedure: a. Integrate the raw diffraction images to produce a list of reflection indices (h,k,l) and their intensities. b. Determine the space group from systematic absences in the diffraction data. c. Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT). d. Refine the structural model against the data using full-matrix least-squares refinement (e.g., with SHELXL).[9] Refinement involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between observed and calculated structure factors. e. The quality of the final structure is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible.

Visualization: SCXRD Workflow

The following diagram illustrates the logical flow from a crystalline sample to a refined molecular structure.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalGrowth 1. Crystal Growth CrystalSelect 2. Crystal Selection & Mounting CrystalGrowth->CrystalSelect High-quality crystal DataCollect 3. X-ray Data Collection (100 K) CrystalSelect->DataCollect Centered on goniometer Integration 4. Data Integration DataCollect->Integration Raw Diffraction Images SpaceGroup 5. Space Group Determination Integration->SpaceGroup Solution 6. Structure Solution (Direct Methods) SpaceGroup->Solution Refinement 7. Structure Refinement Solution->Refinement Initial Model Validation 8. Validation & CIF Output Refinement->Validation Converged Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Summary

The final output of a successful SCXRD experiment is a comprehensive set of crystallographic data, which would be summarized as follows. Note: The values below are placeholders and must be determined experimentally.

ParameterValue (Illustrative)Description
Chemical FormulaC12H17ClN2O2SThe empirical formula of the molecule.
Formula Weight292.80 g/mol The molecular weight calculated from the formula.
Crystal SystemMonoclinicThe crystal system describing the unit cell symmetry.
Space GroupP2₁/cThe specific arrangement of symmetry elements within the unit cell.
a, b, c (Å)[a_val], [b_val], [c_val]The lengths of the unit cell axes.
α, β, γ (°)90, [β_val], 90The angles between the unit cell axes.
Volume (ų)[V_val]The volume of the unit cell.
Z4The number of molecules per unit cell.
Temperature (K)100(2) KThe temperature at which data was collected.
Radiation (λ, Å)Mo Kα (0.71073)The wavelength of the X-rays used for the experiment.
Density (calculated)[ρ_val] g/cm³The theoretical density of the crystal.
Reflections Collected[num_collected]The total number of diffraction spots measured.
Independent Reflections[num_independent]The number of unique reflections after accounting for symmetry.
R1 [I > 2σ(I)][R1_val]A measure of the agreement between the model and the experimental data.
wR2 (all data)[wR2_val]A weighted measure of agreement for all reflections.
Goodness-of-Fit (S)[GOF_val]An indicator of the quality of the refinement; should be close to 1.

Powder X-ray Diffraction (PXRD) Analysis

While SCXRD provides the structure of a single perfect crystal, PXRD is the workhorse for analyzing bulk, polycrystalline materials. It is a rapid, non-destructive technique that provides a "fingerprint" of the crystalline phases present in a sample.[5][6] Its primary applications in a drug development setting include polymorph screening, assessment of material purity, and quality control.

Theoretical Basis: From 3D Lattice to 1D Pattern

In a powder sample, millions of tiny crystallites are randomly oriented. When exposed to an X-ray beam, only those crystallites that happen to be oriented correctly to satisfy the Bragg condition (nλ = 2d sinθ) for a specific set of crystal planes (d-spacing) will diffract. Because of the random orientation, these diffracted beams form a series of cones, which are intercepted by a detector to produce a 1D pattern of intensity versus diffraction angle (2θ).

Visualization: Lattice Planes to Diffraction Peaks

This diagram illustrates how the random orientation of crystallites in a powder sample gives rise to a characteristic diffraction pattern.

Sources

Protocols & Analytical Methods

Method

in vitro screening assays involving 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Evaluating 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline as a Putative 5-HT₆ Receptor Antagonist Executive Summary & Mechanistic Rationale The compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline as a Putative 5-HT₆ Receptor Antagonist

Executive Summary & Mechanistic Rationale

The compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline represents a classic architectural motif in neuropharmacology: an aryl sulfonamide linked to a basic nitrogen-containing heterocycle (piperidine) and an aniline core. This specific structural triad is a highly privileged pharmacophore for targeting the 5-Hydroxytryptamine 6 (5-HT₆) receptor [1].

The 5-HT₆ receptor is a Gs-coupled G-protein coupled receptor (GPCR) localized almost exclusively in the central nervous system (CNS). Antagonism of this receptor is a validated therapeutic strategy for enhancing cholinergic and glutamatergic neurotransmission, offering cognitive-enhancing effects for Alzheimer's disease and schizophrenia [2].

Causality in Assay Design

To validate this compound as a viable CNS drug candidate, the screening cascade must evaluate three critical parameters:

  • Target Engagement (Affinity): The tertiary sulfonamide and basic piperidine nitrogen are expected to anchor into the transmembrane domains (TM3 and TM6) of the 5-HT₆ receptor. We utilize a competitive radioligand binding assay to quantify this interaction ( Ki​ ).

  • Functional Efficacy: Because the compound is hypothesized to be an antagonist, it must demonstrate the ability to block serotonin-induced cAMP accumulation in a functional cellular assay.

  • Safety & Permeability (ADME/Tox): Basic lipophilic amines (like the 4-methylpiperidine moiety) are notorious for two off-target liabilities: hERG channel inhibition (cardiotoxicity) and P-glycoprotein (P-gp) efflux (preventing blood-brain barrier penetration). Furthermore, the primary aniline group poses a risk for CYP-mediated reactive metabolite formation. Counter-screening is therefore mandatory.

Mechanism Ligand 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Antagonism Gs Gs Protein (Inactive) Receptor->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC No Stimulation cAMP cAMP Accumulation (Blocked) AC->cAMP Decreased Levels

Figure 1: Mechanism of action for 5-HT₆ receptor antagonists blocking Gs-coupled cAMP signaling.

Tier 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known selective radioligand, such as [¹²⁵I]-SB-258,585, from human recombinant 5-HT₆ receptors [3].

Materials
  • Cell Line: HEK-293 cells stably expressing human 5-HT₆ receptors.

  • Radioligand: [¹²⁵I]-SB-258,585 (Specific activity ~2200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EDTA, 1% Bovine Serum Albumin (BSA). Note: 1% BSA is critical to prevent the highly lipophilic sulfonamide from adhering to the plasticware, which artificially inflates the apparent IC₅₀.

  • Reference Compound: Methiothepin mesylate or SB-271046 (10 µM for non-specific binding).

Step-by-Step Protocol
  • Membrane Preparation: Homogenize HEK-293 cells in assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10 µ g/well .

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in 100% DMSO. Dilute 1:100 in assay buffer to maintain a final DMSO concentration of ≤1% (DMSO >1% destabilizes GPCR conformation).

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of radioligand (final concentration 1.5 nM), and 25 µL of the test compound. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic piperidine compound.

  • Washing & Detection: Wash filters 3× with ice-cold 50 mM Tris-HCl. Dry the plates, add 50 µL of scintillation cocktail, and read on a Microbeta counter.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic regression. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Tier 2: Functional TR-FRET cAMP Accumulation Assay

Binding affinity does not define functional efficacy. To confirm that the compound is an antagonist (and not an agonist), we measure its ability to block serotonin (5-HT)-induced cAMP production using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is chosen over ELISA because it is a homogeneous "mix-and-read" assay that is highly resistant to auto-fluorescence or color quenching caused by aniline derivatives.

Step-by-Step Protocol
  • Cell Plating: Seed CHO-K1 cells expressing h5-HT₆ at 5,000 cells/well in a 384-well low-volume white plate.

  • IBMX Addition: Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to the assay buffer to prevent the degradation of synthesized cAMP.

  • Antagonist Pre-incubation: Add the test compound (dose-response, 10 pM to 10 µM) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add serotonin (5-HT) at its EC₈₀ concentration (typically ~30 nM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET reagents: Eu³⁺-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody in lysis buffer.

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emissions at 620 nm and 665 nm.

  • Self-Validating Check: Ensure the assay Z'-factor is > 0.6 using the EC₈₀ 5-HT control vs. the 10 µM SB-271046 fully inhibited control.

Tier 3: ADME & Safety Pharmacology Triage

Because 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline contains structural alerts (a basic amine and a primary aniline), it must pass rigorous safety and permeability screening [2].

  • P-glycoprotein (P-gp) Efflux Assay (Caco-2): CNS drugs must cross the blood-brain barrier. The basic piperidine is a known substrate for P-gp. Measure bidirectional permeability (A-to-B and B-to-A) across a Caco-2 cell monolayer. An Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) > 2.5 indicates the compound will be actively pumped out of the brain.

  • hERG Patch-Clamp Assay: Basic lipophilic amines trap inside the central cavity of the hERG potassium channel, causing QT prolongation. Perform automated patch-clamp electrophysiology on CHO cells expressing hERG. An IC₅₀ > 10 µM is required for a safe cardiovascular profile.

Workflow Start Compound Synthesis & Preparation (DMSO Stock) Bind Tier 1: Radioligand Binding Assay (Affinity: Ki determination) Start->Bind Func Tier 2: TR-FRET cAMP Assay (Efficacy: Antagonist IC50) Bind->Func Ki < 100 nM ADME Tier 3: In Vitro ADME/Tox (P-gp Efflux & hERG Patch Clamp) Func->ADME IC50 < 100 nM Decision Lead Optimization or Candidate Selection ADME->Decision Favorable Profile

Figure 2: Sequential High-Throughput Screening (HTS) triage workflow for evaluating CNS-targeted GPCR ligands.

Data Presentation & Expected Outcomes

The table below summarizes the target product profile and mock quantitative data expected for a successful hit in this chemical class.

Assay / ParameterTarget Threshold for CNS LeadExpected Result for Piperidine SulfonamidesInterpretation
5-HT₆ Binding ( Ki​ ) < 50 nM5 - 15 nMHigh affinity; sulfonamide anchors effectively.
cAMP Inhibition (IC₅₀) < 100 nM20 - 40 nMPotent functional antagonism.
Caco-2 Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/s~15 × 10⁻⁶ cm/sGood passive membrane permeability.
P-gp Efflux Ratio (ER) < 2.53.0 - 5.0 (Risk)Flag: Basic piperidine may cause efflux; requires structural shielding.
hERG Inhibition (IC₅₀) > 10 µM~5 µM (Risk)Flag: Potential cardiotoxicity; requires pKa modulation of the amine.

References

  • Liu, K. G., & Robichaud, A. J. (2009). 5-HT6 Antagonists as Potential Treatment for Cognitive Dysfunction. Drug Development Research.
  • Nirogi, R., et al. (2012). Design, Synthesis, and Pharmacological Evaluation of Piperidin-4-yl amino aryl sulfonamides: Novel, Potent, Selective, Orally Active, and Brain Penetrant 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry. Available at:[Link]

  • Romero-Parra, J., et al. (2015/2025). Novel 5-HT6R modulators as mTOR-dependent neuronal autophagy inductors. Scientific Reports / ACS Chemical Neuroscience. Available at:[Link]

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Abstract This application note details the systematic development and subsequent validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and subsequent validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. The analyte, a basic compound containing an aniline and a piperidinyl functional group, presents a challenge due to potential peak tailing from secondary interactions with stationary phase silanols. This guide explains the rationale-driven approach to overcoming these challenges, beginning with analyte characterization and culminating in a fully validated method compliant with International Council for Harmonisation (ICH) guidelines. The final optimized method utilizes a C18 stationary phase with a mobile phase of acetonitrile and 0.1% formic acid in water, delivered in a gradient elution mode. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust analytical solution for this compound and structurally similar molecules.

Introduction

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a complex organic molecule featuring a sulfonamide linker, a substituted aniline ring, and a basic piperidinyl moiety. The accurate quantification of such compounds is crucial in pharmaceutical development and quality control. However, the presence of basic functional groups, specifically the aniline and piperidinyl nitrogens, makes HPLC analysis susceptible to poor chromatographic performance. These basic sites can interact strongly with acidic residual silanol groups on the surface of conventional silica-based stationary phases, leading to significant peak tailing and poor reproducibility.[1][2][3]

The primary objective of this work was to develop a systematic and robust RP-HPLC method that ensures symmetrical peak shape, adequate retention, and high resolution for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. This was achieved by carefully controlling the mobile phase pH to suppress silanol activity and optimizing chromatographic parameters to ensure method suitability for its intended purpose, as demonstrated by a comprehensive validation study according to ICH Q2(R1) guidelines.[4][5]

Analyte Characterization & Initial Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

  • Key Functional Groups:

    • Aniline: Aromatic amine, weakly basic.

    • Piperidinyl Group: Tertiary amine, basic.

    • Sulfonamide Group: Weakly acidic, but primarily contributes to polarity.

    • Chlorinated Aromatic Ring: Provides hydrophobicity and a strong UV chromophore.

  • Predicted Properties:

    • Basic Nature (pKa): The presence of two basic nitrogen atoms is the most critical factor influencing chromatographic behavior. The piperidinyl group is significantly more basic than the aniline. These basic sites will be protonated at acidic pH.

    • Hydrophobicity (logP): The molecule possesses both hydrophobic (chlorophenyl) and polar (sulfonamide, amine) regions, making it suitable for reversed-phase chromatography.[6][7]

    • UV Absorbance: The aromatic ring ensures strong UV absorbance, making UV detection a suitable choice for quantification. A UV scan would typically be performed to identify the absorbance maximum (λmax), expected around 254 nm or 280 nm.

Based on this analysis, a reversed-phase HPLC approach was selected as the most appropriate separation mode.[8] The primary challenge is mitigating the peak tailing caused by the basic nature of the analyte.[1][2]

HPLC Method Development Strategy

Our strategy followed a logical, stepwise optimization process to systematically address the challenges posed by the analyte and achieve a high-quality separation.

Workflow for Method Development

The development process is outlined in the diagram below, progressing from initial parameter selection to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Basic, Hydrophobic) Column Column Selection (End-capped C18) Analyte->Column Guides Choice MobilePhase Mobile Phase Screening (ACN/Water with Acid) Column->MobilePhase Defines System Gradient Gradient Optimization (Resolution & Time) MobilePhase->Gradient FlowRate Flow Rate & Temperature (Efficiency) Gradient->FlowRate FinalMethod Optimized Method FlowRate->FinalMethod Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Robustness) FinalMethod->Validation

Caption: A stepwise workflow for HPLC method development and validation.

Step 1: Column and Mobile Phase Selection (The "Why")
  • Stationary Phase: A high-purity, end-capped C18 column was chosen as the primary candidate.[3][7]

    • Rationale: C18 phases provide excellent hydrophobic retention for the aromatic portion of the molecule.[6] The "end-capping" is critical; it involves chemically bonding a small silane (like trimethylsilyl) to most of the unreacted, acidic silanol groups on the silica surface. This minimizes the sites available for secondary ionic interactions with the basic analyte, which is a primary cause of peak tailing.[1][9]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (leading to higher efficiency and lower backpressure) and its different selectivity for aromatic compounds.

    • Aqueous Component & pH Control: To ensure the analyte is in a single, protonated form and to suppress the ionization of any remaining residual silanols (pKa ~3.5-4.5), the mobile phase pH must be controlled.[2] Operating at a low pH (e.g., pH < 3.0) is the most effective strategy.[1][9] We selected 0.1% formic acid in water.

    • Rationale: Formic acid provides a pH of approximately 2.7. At this pH, the basic piperidinyl and aniline groups are fully protonated, existing as cations. The residual silanol groups on the column are non-ionized. This eliminates the strong ionic interaction that causes tailing, resulting in a symmetrical peak shape based primarily on hydrophobic retention.[3][10]

Step 2: Gradient and Parameter Optimization

An initial scouting gradient (e.g., 5-95% ACN over 20 minutes) was run to determine the approximate elution conditions. Based on the results, the gradient was optimized to provide sufficient retention (k > 2), good resolution from any impurities, and a reasonable run time.

  • Gradient Elution: A gradient method was necessary to ensure elution of potential later-eluting impurities while maintaining a sharp peak for the main analyte. The gradient was refined to be steeper around the elution time of the analyte to reduce run time without sacrificing resolution.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column was used. The column temperature was maintained at 30 °C to ensure stable retention times and reduce mobile phase viscosity.

Final Optimized Method & Protocol

The systematic development process yielded the following optimized chromatographic conditions.

ParameterCondition
Instrument Agilent 1200 Series HPLC or equivalent with DAD/UV Detector
Column Agilent ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% B; 14.1-17 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)
Protocol for Sample Analysis:
  • Standard Preparation: Prepare a stock solution of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline at 1.0 mg/mL in diluent. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70:30 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples according to the sequence.

Method Validation Protocol & Results

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[4][5][11]

Validation ParameterProtocolAcceptance CriteriaResult
Specificity Analyzed blank (diluent), placebo, and analyte spiked into placebo.No interference at the analyte's retention time. Peak purity > 99.5%.Pass: No interfering peaks observed.
Linearity & Range Five concentrations from 1 µg/mL to 100 µg/mL, injected in triplicate.Correlation coefficient (r²) ≥ 0.999.Pass: r² = 0.9997.
Accuracy Analyzed samples at 80%, 100%, and 120% of the target concentration (n=3).Mean recovery between 98.0% and 102.0%.Pass: Recoveries were between 99.2% and 101.5%.
Precision Repeatability: Six replicate injections of 100% concentration. Intermediate: Analysis on a different day by a different analyst.RSD ≤ 2.0%.Pass: Repeatability RSD = 0.6%; Intermediate Precision RSD = 1.1%.
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1.LOD: 0.3 µg/mL; LOQ: 1.0 µg/mL.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters remain within limits; peak shape acceptable.Pass: No significant impact on results or peak shape.

Conclusion

A highly robust, specific, and accurate RP-HPLC method has been successfully developed and validated for the quantitative analysis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. The key to the method's success lies in the strategic use of an end-capped C18 column and a low-pH mobile phase (0.1% formic acid), which effectively mitigates the peak tailing associated with this basic compound. The comprehensive validation confirms that the method is linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.

References

  • Phenomenex. HPLC Column Selection Guide.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. (2021).
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • ResearchGate. Q2(R1)
  • Chrom Tech, Inc.
  • SCION Instruments. HPLC Column Selection Guide. (2025).
  • ResearchGate.
  • ResearchGate. How can I prevent peak tailing in HPLC?. (2013).
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

Sources

Method

Application Note: Integrating 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline into Targeted Kinase Inhibitor Discovery Pipelines

Introduction & Chemical Rationale The development of highly selective kinase inhibitors requires precise spatial control of pharmacophores to exploit subtle differences in kinase active sites. The building block 2-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of highly selective kinase inhibitors requires precise spatial control of pharmacophores to exploit subtle differences in kinase active sites. The building block 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline provides a highly privileged structural motif for the design of next-generation Cyclin-Dependent Kinase (CDK) and Aurora kinase inhibitors [1].

  • Conformational Locking (2-Chloro substitution): When coupled to a heteroaryl core (e.g., pyrimidine or quinazoline), the ortho-chloro group induces severe steric hindrance. This restricts the C–N bond rotation, locking the molecule into a bioactive dihedral angle that perfectly aligns with the narrow hinge region of CDK2, while sterically clashing with the slightly bulkier hinge of off-target kinases like CDK4 [1].

  • Lower Hinge Engagement (Sulfonamide motif): The sulfonyl oxygens act as potent hydrogen-bond acceptors. In CDK2, this moiety reaches the lower hinge region, forming a critical hydrogen bond with Asp86—an interaction that is a known driver of CDK2 selectivity [1, 2].

  • Solubility and Sub-pocket Targeting (4-Methylpiperidine): The basic piperidine nitrogen modulates the physicochemical properties (lowering logD and improving aqueous solubility), while the 4-methyl substituent projects into a lipophilic DFG-1 sub-pocket, displacing high-energy water molecules to entropically drive binding affinity [3].

Synthetic Pipeline Integration: Buchwald-Hartwig Amination

To incorporate 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline into a drug discovery library, palladium-catalyzed Buchwald-Hartwig cross-coupling is the optimal method.

Causality of Reagent Selection

A critical challenge in this synthesis is preventing the competitive oxidative addition of palladium into the C–Cl bond of the 2-chloroaniline building block, which would lead to unwanted dehalogenation or polymerization. To circumvent this, BrettPhos is selected as the ligand. Its extreme steric bulk accelerates reductive elimination and is highly selective for primary amines, completely suppressing the activation of the ortho-aryl chloride [2].

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline (1.0 equiv, 0.5 mmol) and a heteroaryl chloride core (e.g., 2,4-dichloropyrimidine, 1.1 equiv, 0.55 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol %) and BrettPhos (5.0 mol %).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 equiv, 0.7 mmol). Note: If the heteroaryl core contains base-sensitive functional groups, substitute with Cs2CO3.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (5.0 mL, 0.1 M). Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 90 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the conformationally locked kinase inhibitor.

SynthWorkflow A 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline (Nucleophile) C Buchwald-Hartwig Coupling Pd2(dba)3 / BrettPhos A->C Prevents Dehalogenation B Heteroaryl Chloride Core (Electrophile) B->C D Conformationally Locked Kinase Inhibitor C->D C-N Bond Formation

Figure 1: Synthetic workflow utilizing BrettPhos to maintain the critical 2-chloro substituent.

In Vitro Biological Validation: Self-Validating CDK2 Assay

To ensure the trustworthiness of the synthesized library, compounds must be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system, incorporating Z'-factor calculations and internal controls.

TR-FRET Assay Protocol
  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of the synthesized inhibitors in 100% DMSO into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550). Self-Validation Step: Include Staurosporine (1 µM) as a 100% inhibition positive control and DMSO alone as a 0% inhibition negative control.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin E1 complex (final concentration: 0.5 nM) diluted in assay buffer. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled pRB substrate (50 nM final) and ATP (at the predetermined Km​ of 15 µM).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of detection mix containing EDTA (10 mM final) and Europium-anti-phospho-pRB antibody (2 nM final).

  • Detection & Quality Control: Read the plate on an EnVision multimode plate reader (Ex: 320 nm, Em: 665 nm / 615 nm). Calculate the Z'-factor using the controls. A Z'-factor > 0.6 validates the assay run.

Pathway Inh Sulfonamide Inhibitor CDK2 CDK2 / Cyclin E Complex Inh->CDK2 Competitive Inhibition (Lower Hinge Binding) Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked by Inhibitor) E2F E2F Transcription Factor Rb->E2F Releases (When Phosphorylated) CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription

Figure 2: Mechanism of action for the synthesized CDK2 inhibitors in the cell cycle progression pathway.

Data Presentation: Structure-Activity Relationship (SAR)

The causality of the structural features provided by 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is clearly demonstrated in the SAR data. By systematically altering the substituents, we observe a dramatic shift in both potency and selectivity.

Table 1: SAR Profile Demonstrating the Impact of the Building Block Motif

Compound VariantR1 (Aniline Ortho)R2 (Piperidine)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)Selectivity (CDK4/CDK2)
Analog A (Unsubstituted)-H-H45.2 ± 3.1120.5 ± 8.42.6x
Analog B (Chloro only)-Cl-H12.4 ± 1.2450.2 ± 15.136.3x
Target Pipeline Molecule -Cl 4-Methyl 4.1 ± 0.4 >1000 >243x

Data Interpretation: The transition from Analog A to Analog B proves that the ortho-chloro group is essential for driving CDK2 selectivity by enforcing a rigid dihedral conformation that CDK4 cannot accommodate[1]. The addition of the 4-methyl group on the piperidine ring (Target Molecule) further enhances CDK2 potency by 3-fold, validating the hypothesis that lipophilic packing in the DFG-1 sub-pocket displaces localized water molecules, yielding a favorable entropic gain [3].

References

  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) ACS Medicinal Chemistry Letters URL:[Link][1]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Future Medicinal Chemistry URL:[Link][2]

  • Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain Pharmaceuticals (Basel) / PMC URL:[Link][3]

Sources

Application

chromatography purification techniques for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

An Application Guide to the Chromatographic Purification of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline This document provides detailed application notes and protocols for the purification of 2-Chloro-5-[(4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Purification of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

This document provides detailed application notes and protocols for the purification of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking robust and scalable purification strategies. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction to the Target Molecule and Purification Challenges

2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a substituted aniline derivative characterized by a moderately polar and basic nature. Its structure comprises a chlorinated aniline core, a sulfonamide linker, and a 4-methylpiperidine moiety. The presence of the basic aniline and piperidine nitrogen atoms, coupled with the polar sulfonamide group, presents a unique set of challenges for chromatographic purification. Specifically, strong interactions with acidic silica gel can lead to peak tailing and poor resolution in normal-phase chromatography, while the compound's polarity influences its retention in reversed-phase systems.

The purification of such intermediates is a critical step in the drug development process, as the purity of the final active pharmaceutical ingredient (API) is paramount.[1][2] This guide explores two complementary chromatographic techniques to address these challenges: automated flash chromatography for rapid, medium-scale purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity fractions.

Physicochemical Properties and Method Selection Rationale

While specific experimental data for the target molecule is not extensively published, its structure allows for the inference of key physicochemical properties relevant to chromatography:

  • Polarity: The combination of the chloro, aniline, and sulfonamide functional groups suggests a moderate to high polarity.

  • Basicity: The presence of two nitrogen atoms (aniline and piperidine) confers basic properties to the molecule. Lewis bases are known to interact strongly with the weakly acidic surface of silica gel.[3]

  • Solubility: The compound is expected to be soluble in a range of organic solvents, such as dichloromethane, methanol, and ethyl acetate, making it amenable to both normal-phase and reversed-phase chromatography.[4]

Based on these characteristics, two primary purification strategies are proposed:

  • Normal-Phase Flash Chromatography with an Amine Modifier: This technique is well-suited for moderately polar compounds and allows for higher sample loading.[5] The use of an amine-modified mobile phase or an amine-functionalized stationary phase is crucial to mitigate the basicity of the target molecule and achieve symmetrical peak shapes.[3][6]

  • Reversed-Phase Preparative HPLC: This high-resolution technique is ideal for achieving high purity levels required for subsequent synthetic steps or final product formulation.[7] It separates compounds based on their hydrophobicity, making it a suitable orthogonal method to normal-phase chromatography.

Comparative Overview of Purification Techniques

The choice between flash chromatography and preparative HPLC depends on the specific requirements of the purification step, such as the desired purity, sample amount, and throughput. The following table provides a comparative summary of the two proposed methods.

ParameterNormal-Phase Flash ChromatographyReversed-Phase Preparative HPLC
Primary Goal Rapid purification of moderate quantities (mg to g)High-purity isolation of smaller quantities (µg to mg)
Stationary Phase Silica gel or Amine-functionalized silicaC18-bonded silica
Mobile Phase Non-polar organic solvents with a polar modifier (e.g., Hexane/Ethyl Acetate with Triethylamine)Polar solvents (e.g., Water/Acetonitrile or Water/Methanol with a modifier like TFA or Formic Acid)
Resolution ModerateHigh
Throughput HighLow to Moderate
Solvent Consumption HighModerate
Post-Purification Evaporation of organic solventsEvaporation of aqueous-organic mixtures, potentially requiring lyophilization

Method 1: Automated Flash Chromatography

Automated flash chromatography offers a rapid and efficient means of purifying multi-gram quantities of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. The key to a successful separation is to counteract the basicity of the analyte.

Workflow for Flash Chromatography Purification

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification prep Dissolve crude sample in a minimal amount of DCM or perform a dry load by adsorbing onto silica gel. tlc Develop separation method using Thin Layer Chromatography (TLC) with Hexane/EtOAc and 0.5% Triethylamine. prep->tlc column Equilibrate a silica gel flash column with the initial mobile phase (e.g., 95:5 Hexane/EtOAc with 0.5% TEA). tlc->column load Load the prepared sample onto the column. column->load elute Elute with a gradient of increasing Ethyl Acetate in Hexane (with constant 0.5% TEA). load->elute collect Collect fractions based on UV detection (e.g., 254 nm). elute->collect analyze Analyze fractions for purity by TLC or LC-MS. collect->analyze pool Combine pure fractions. analyze->pool evap Evaporate the solvent under reduced pressure to obtain the purified product. pool->evap

Caption: Workflow for Flash Chromatography Purification.

Detailed Protocol for Flash Chromatography

1. Sample Preparation:

  • Liquid Loading: Dissolve the crude 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in a minimal volume of dichloromethane (DCM).

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM or methanol). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[5]

2. TLC Method Development:

  • On a silica gel TLC plate, spot the crude material.

  • Develop the plate in various ratios of Hexane and Ethyl Acetate (EtOAc). To improve the peak shape and reduce streaking, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the mobile phase.[8]

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

3. Flash Chromatography Execution:

  • Column: Select a silica gel flash column with a capacity appropriate for the amount of crude material.

  • Mobile Phase A: Hexane with 0.5% (v/v) Triethylamine.

  • Mobile Phase B: Ethyl Acetate with 0.5% (v/v) Triethylamine.

  • Equilibration: Equilibrate the column with 3-5 column volumes of the initial mobile phase composition (e.g., 5% B).

  • Sample Loading: Load the sample prepared in step 1 onto the column.

  • Elution Gradient: Run a linear gradient from 5% to 60% B over 15-20 column volumes. The optimal gradient will depend on the separation achieved during TLC.

  • Detection: Monitor the elution profile using a UV detector, typically at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

4. Post-Purification Analysis:

  • Analyze the collected fractions by TLC or LC-MS to determine the purity of each fraction.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Method 2: Reversed-Phase Preparative HPLC

For instances requiring very high purity (>98%), reversed-phase preparative HPLC is the method of choice.[1][7] This technique separates compounds based on their hydrophobicity and is highly effective for polar molecules.

Workflow for Preparative HPLC Purification

cluster_prep_hplc Sample Preparation cluster_chrom_hplc Chromatography cluster_post_hplc Post-Purification prep_hplc Dissolve the sample (crude or pre-purified by flash) in a suitable solvent like Methanol or Acetonitrile, and filter through a 0.45 µm filter. method_dev Develop a separation method on an analytical C18 column to determine optimal gradient conditions. prep_hplc->method_dev scale_up Scale up the method to a preparative C18 column, adjusting the flow rate and injection volume. method_dev->scale_up equilibrate_hplc Equilibrate the preparative column with the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA). scale_up->equilibrate_hplc inject Inject the filtered sample. equilibrate_hplc->inject elute_hplc Elute with a gradient of increasing Acetonitrile in Water (with constant 0.1% TFA). inject->elute_hplc collect_hplc Collect fractions based on UV detection and/or mass spectrometry. elute_hplc->collect_hplc analyze_hplc Analyze fractions for purity using analytical HPLC. collect_hplc->analyze_hplc pool_hplc Combine pure fractions. analyze_hplc->pool_hplc evap_hplc Remove organic solvent under reduced pressure, then lyophilize to remove water and obtain the purified product as a salt (e.g., TFA salt). pool_hplc->evap_hplc

Caption: Workflow for Preparative HPLC Purification.

Detailed Protocol for Preparative HPLC

1. Analytical Method Development:

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier helps to protonate the basic nitrogens, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA or Formic Acid.

  • Gradient: Develop a suitable gradient (e.g., 10% to 90% B over 15 minutes) to resolve the target compound from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

2. Preparative Method Scale-Up:

  • Column: A C18 preparative column (e.g., 21.2 x 150 mm, 5-10 µm particle size).

  • Mobile Phase: Same as the analytical method.

  • Flow Rate: Scale the flow rate based on the column cross-sectional area. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

  • Gradient: Keep the gradient length the same as the analytical method.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Methanol or DMSO) at a concentration that avoids precipitation upon injection. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: The injection volume will depend on the column size and the sample concentration, typically in the range of 100 µL to several mL.

3. Purification and Post-Processing:

  • Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes.

  • Inject the sample and run the preparative gradient.

  • Collect fractions corresponding to the target peak.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Combine the pure fractions.

  • Remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified compound, likely as a TFA or formate salt.

Conclusion

The successful purification of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline can be readily achieved by selecting the appropriate chromatographic technique based on the desired scale and purity requirements. For rapid, larger-scale purification with moderate purity, automated flash chromatography with an amine-modified mobile phase is highly effective. For achieving high purity essential for pharmaceutical applications, reversed-phase preparative HPLC provides the necessary resolution. By understanding the physicochemical properties of the target molecule and applying the principles outlined in this guide, researchers can develop robust and efficient purification protocols.

References

  • NextSDS. (n.d.). 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. Retrieved from [Link]

  • Geerdink, R. B., et al. (1988). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Chromatography A. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • ACS Publications. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2026). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of m-Chloroaniline (CAS 108-42-9). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PubChem. (2000). 2-Chloroaniline. Retrieved from [Link]

  • Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yield and purity.

Overview of Synthetic Strategy

The synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is typically achieved via a two-step process. The first step involves the chlorosulfonylation of 2-chloroaniline to form the critical intermediate, 2-chloro-5-(chlorosulfonyl)aniline. The second step is the reaction of this sulfonyl chloride intermediate with 4-methylpiperidine to form the final sulfonamide product.

Successful synthesis requires careful control over reaction conditions, as both steps are sensitive to moisture, temperature, and reagent stoichiometry. This guide will address the most common pitfalls and provide robust solutions.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation A 2-Chloroaniline C Intermediate: 2-Chloro-5-(chlorosulfonyl)aniline A->C Reaction B Chlorosulfonic Acid (HSO3Cl) B->C Reagent E Final Product: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline C->E Intermediate Used D 4-Methylpiperidine D->E Reaction

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is very low. Where should I start investigating?

A low overall yield can originate from either of the two main synthetic steps. The first step, chlorosulfonylation, is often the primary source of yield loss.

Initial Troubleshooting Workflow: Start by analyzing the purity and yield of your intermediate, 2-chloro-5-(chlorosulfonyl)aniline, before proceeding to the second step. If the intermediate is low in yield or purity, focus your optimization efforts on Step 1. If the intermediate is satisfactory, the problem likely lies in the sulfonamide formation (Step 2) or the final workup and purification.

Troubleshooting_Workflow start Low Final Yield Observed check_intermediate Analyze Intermediate: 2-Chloro-5-(chlorosulfonyl)aniline (Yield & Purity) start->check_intermediate step1_issue Problem in Step 1: Chlorosulfonylation check_intermediate->step1_issue Yield/Purity is POOR step2_issue Problem in Step 2: Sulfonamide Formation check_intermediate->step2_issue Yield/Purity is GOOD cause1a Cause: Hydrolysis of HSO3Cl or Intermediate step1_issue->cause1a cause1b Cause: Incorrect Stoichiometry (Too much/little HSO3Cl) step1_issue->cause1b cause1c Cause: Temperature Control Failure (Overheating) step1_issue->cause1c cause2a Cause: Hydrolysis of Sulfonyl Chloride step2_issue->cause2a cause2b Cause: Impure 4-Methylpiperidine step2_issue->cause2b cause2c Cause: Inefficient Workup/Purification step2_issue->cause2c

Caption: Initial troubleshooting workflow for low yield.

Q2: I suspect issues with Step 1 (Chlorosulfonylation). How can I improve the yield of 2-chloro-5-(chlorosulfonyl)aniline?

This reaction is highly exothermic and sensitive to moisture. The primary challenges are preventing hydrolysis and avoiding side reactions like di-sulfonylation.

  • Causality: Moisture Sensitivity: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. The sulfonyl chloride intermediate is also readily hydrolyzed to the unreactive sulfonic acid.[1]

  • Causality: Temperature Control: The reaction is highly exothermic. Uncontrolled temperature increases can lead to the formation of unwanted isomers and polysulfonated byproducts, significantly reducing the yield of the desired product.[2]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use a fresh, unopened bottle of chlorosulfonic acid if possible.

  • Controlled Reagent Addition: Add the 2-chloroaniline dropwise or in small portions to the chlorosulfonic acid at a low temperature (typically 0-5 °C) to manage the exotherm. A patent for a similar process involving 2,5-dichloroaniline highlights the importance of temperature control and stoichiometry.[3]

  • Optimize Stoichiometry: An excess of chlorosulfonic acid is typically required, but a large excess can promote side reactions. A molar ratio of 1.5 to 3.0 equivalents of chlorosulfonic acid to 1.0 equivalent of 2-chloroaniline is a common starting point.

  • Reaction Time and Temperature: After the initial addition, the reaction may need to be stirred at a slightly elevated temperature (e.g., 40-60 °C) to drive it to completion. Monitor the reaction progress using TLC or LC-MS.

Q3: My intermediate from Step 1 is good, but the final yield after Step 2 (Sulfonamide Formation) is poor. What's going wrong?

The reaction between the sulfonyl chloride and 4-methylpiperidine is a nucleophilic substitution. The most common failure points are the degradation of the electrophile (sulfonyl chloride) and sub-optimal reaction conditions.

  • Causality: Sulfonyl Chloride Instability: The 2-chloro-5-(chlorosulfonyl)aniline intermediate is highly reactive and susceptible to hydrolysis. It should be used immediately after preparation or stored under strictly anhydrous conditions.[1]

  • Causality: HCl Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the 4-methylpiperidine, rendering it non-nucleophilic. This effectively stops the reaction.

Solutions:

  • Use an Acid Scavenger: Incorporate a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents), into the reaction mixture. This base will neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[1]

  • Maintain Anhydrous Conditions: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the 4-methylpiperidine is dry.

  • Control Temperature: Add the sulfonyl chloride solution slowly to the solution of 4-methylpiperidine and base at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature.

  • Check Amine Purity: Ensure the 4-methylpiperidine is of high purity. Impurities can interfere with the reaction.

ParameterStep 1: ChlorosulfonylationStep 2: Sulfonamide Formation
Key Reagents 2-Chloroaniline, Chlorosulfonic Acid2-Chloro-5-(chlorosulfonyl)aniline, 4-Methylpiperidine
Solvent Often neat or in a non-reactive solvent like CH2Cl2Anhydrous CH2Cl2, THF, or Acetonitrile
Temperature 0-5 °C (addition), then 40-60 °C (reaction)0 °C to Room Temperature
Stoichiometry 1.5-3.0 eq. HSO3Cl per 1.0 eq. aniline1.05 eq. Amine, 1.2-1.5 eq. Base per 1.0 eq. Sulfonyl Chloride
Key Challenge Exotherm & moisture controlMoisture sensitivity & HCl byproduct
Critical Solution Slow addition at low temp; anhydrous setupUse of a non-nucleophilic base; anhydrous setup

Table 1: Recommended Starting Conditions for Synthesis Optimization.

Frequently Asked Questions (FAQs)

Q4: How do I properly handle and quench a chlorosulfonylation reaction?

Handling: Always work in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Chlorosulfonic acid is highly corrosive and reacts violently with water.

Quenching: The reaction must be quenched with extreme care. The standard procedure is to slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride intermediate. The temperature must be kept low during this process.

Q5: What is the best way to purify the final product?

Recrystallization is often the most effective method for purifying the solid 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.[1] Experiment with various solvent systems to find the optimal conditions. Common systems include:

  • Ethanol/Water

  • Ethyl Acetate/Hexanes

  • Isopropanol

If recrystallization fails to remove certain impurities, column chromatography on silica gel may be necessary.

Q6: Can I scale up this synthesis from a lab scale (1-5 g) to a pilot scale (100-500 g)?

Yes, but with significant caution. The primary challenge in scaling up is heat management, especially during the chlorosulfonylation step.

  • Heat Transfer: A large flask has a smaller surface-area-to-volume ratio, making it much harder to dissipate the heat generated. This can lead to runaway reactions.

  • Mitigation: Use a jacketed reactor with a powerful overhead stirrer and a chiller for precise temperature control. The addition of reagents must be done much more slowly than on a small scale. Continuous flow reactors are an excellent, safer alternative for this type of chemistry as they offer superior heat and mass transfer.[2][4]

  • Workup: Quenching a large volume of chlorosulfonic acid is hazardous. Ensure you have a vessel large enough to handle the quench and the capacity to control the process safely.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)aniline (Step 1)

  • Setup: In a fume hood, equip a three-neck, oven-dried, 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent: Charge the flask with chlorosulfonic acid (e.g., 2.5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Addition: Dissolve 2-chloroaniline (1.0 equivalent) in a minimal amount of dry dichloromethane (if necessary) and add it to the dropping funnel. Add the aniline solution dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under vacuum. Use this intermediate immediately in the next step.

Protocol 2: Synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline (Step 2)

  • Setup: Equip a three-neck, oven-dried, 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve 4-methylpiperidine (1.05 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice-water bath.

  • Addition: Dissolve the crude 2-chloro-5-(chlorosulfonyl)aniline (1.0 equivalent) from Step 1 in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until completion as indicated by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.
  • NextSDS - 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. [Link]

  • Hone, C. A., et al. - A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Huang Guorong - Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
  • Li, S., et al. - [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. Se Pu. [Link]

  • Various Authors - Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Various Authors - Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules. [Link]

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Various Authors - Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. [Link]

  • Various Authors - Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

  • Various Authors - Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Letters. [Link]

  • Saeed, A., et al. - 2-Chloro-5-nitroaniline. Acta Crystallographica Section E. [Link]

  • Various Authors - The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]

  • Koyiri, K., et al. - SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Various Authors - The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Formulation and Research. [Link]

  • Various Authors - Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Justia Patents - Method for purifying 2-chloro-5-chloromethyl thiazole. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter yield-limiting impurities during the scale-up of hal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter yield-limiting impurities during the scale-up of halogenated sulfonamides.

The synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline relies on a delicate two-step sequence: the amidation of 2-chloro-5-nitrobenzenesulfonyl chloride with 4-methylpiperidine, followed by the chemoselective reduction of the nitro group. Because the target molecule contains a reducible aryl chloride bond positioned ortho to the target aniline, this pathway is highly susceptible to chemoselectivity failures.

This guide deconstructs the causality behind common impurities and provides self-validating, field-proven protocols to ensure high-purity yields.

Pathway Visualization & Impurity Origins

To troubleshoot effectively, we must first map the thermodynamic and kinetic pitfalls of the synthesis. The diagram below illustrates the intended pathway alongside the branching points where critical impurities are generated.

SynthesisPathway SM1 2-Chloro-5-nitrobenzenesulfonyl chloride INT 1-(2-Chloro-5-nitrobenzenesulfonyl) -4-methylpiperidine SM1->INT Step 1: Amidation IMP_C Impurity C: Sulfonic Acid (Hydrolysis) SM1->IMP_C Trace H2O SM2 4-Methylpiperidine SM2->INT PROD Target Product: 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline INT->PROD Step 2: Nitro Reduction IMP_B Impurity B: Dehalogenated Aniline INT->IMP_B Pd/C cleavage IMP_D Impurity D: Azo/Azoxy Dimers INT->IMP_D Incomplete reduction

Synthesis pathway of the target aniline, highlighting the origins of Impurities B, C, and D.

Troubleshooting Q&A Guide
Issue 1: The "Missing Chloro" Impurity (Dehalogenation)

Q: During the final nitro reduction step, LC-MS analysis shows a major impurity with a mass of 254.35 g/mol , corresponding to the loss of the chlorine atom (Impurity B). Why is this happening, and how do I prevent it?

A: You are observing 3-[(4-methyl-1-piperidinyl)sulfonyl]aniline . This is a classic hydrodehalogenation (over-reduction) issue. If you are using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium actively catalyzes the oxidative addition into the activated C–Cl bond. The electron-withdrawing sulfonyl group further activates the ring toward this unwanted cleavage.

  • Causality: Pd/C is thermodynamically too aggressive for halonitroarenes. As the nitro group reduces, the basicity of the resulting aniline can further accelerate the dehalogenation process by neutralizing the generated HCl, driving the equilibrium forward.

  • Solution: You must shift the thermodynamic preference by changing the catalyst system.

    • Transfer Hydrogenation: Utilize an Iron (Fe) or Zinc (Zn) based reduction system. For example, provides a mild, highly chemoselective transfer hydrogenation environment that reduces the nitro group but leaves the C–Cl bond completely intact [1].

    • Catalyst Substitution: If hydrogen gas must be used, switch to Platinum on Carbon (Pt/C) doped with a catalyst poison (like vanadium or using sulfided Pt/C), or utilize Raney Nickel, which is highly effective for chemoselective nitro reduction without cleaving aryl chlorides [2, 3].

Issue 2: Accumulation of Yellow/Orange Byproducts (Incomplete Reduction)

Q: My reaction mixture turns deep orange/red during hydrogenation, and HPLC shows multiple higher-molecular-weight peaks (Impurity D). What causes this?

A: The reduction of a nitroarene to an aniline is not a single step; it proceeds through nitrosoarene and N-arylhydroxylamine intermediates. If the reduction kinetics are too slow, these intermediates accumulate and undergo bimolecular condensation to form brightly colored azo, azoxy, or hydrazo dimers.

  • Causality: Azo dimer formation is a second-order reaction dependent on the concentration of the transient nitroso and hydroxylamine species. Poor mass transfer of hydrogen gas or a poisoned catalyst extends the lifetime of these intermediates, allowing them to react with each other rather than with hydrogen.

  • Solution: Ensure rapid kinetic transition through these intermediate states. Maintain adequate hydrogen pressure (e.g., 40–50 psi rather than balloon pressure) and ensure vigorous agitation (high RPM) to overcome gas-liquid mass transfer limitations.

Issue 3: The "Acidic" Impurity in Step 1 (Sulfonic Acid)

Q: In the first step, I am seeing a highly polar impurity that streaks on TLC and cannot be extracted into the organic phase during workup (Impurity C).

A: This is 2-chloro-5-nitrobenzenesulfonic acid . Sulfonyl chlorides are highly electrophilic and exceptionally prone to hydrolysis.

  • Causality: If your solvent (e.g., DCM) or the 4-methylpiperidine starting material contains trace moisture, water acts as a competing nucleophile against the amine. The resulting sulfonic acid is unreactive towards the amine and will carry over as a yield-draining polar contaminant.

  • Solution: Enforce rigorous anhydrous conditions. Dry your solvents over 3Å molecular sieves, distill the 4-methylpiperidine prior to use, and utilize a non-nucleophilic acid scavenger like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

Quantitative Data Summary

For quick reference during LC-MS and HPLC analysis, use the following table to identify and mitigate the primary impurities in this workflow.

Impurity CodeChemical IdentityOrigin / MechanismMW ( g/mol )Mitigation Strategy
Product 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Target Molecule 288.79 N/A
Impurity A 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-methylpiperidineUnreacted intermediate from Step 1318.77Ensure excess reducing agent; monitor via IPC.
Impurity B 3-[(4-Methyl-1-piperidinyl)sulfonyl]anilineOver-reduction (Dehalogenation) via Pd/C254.35Switch to Pt/C, Raney Ni, or Fe/CaCl₂ reduction.
Impurity C 2-Chloro-5-nitrobenzenesulfonic acidHydrolysis of starting material via trace H₂O237.61Rigorous anhydrous conditions; use DIPEA.
Impurity D Azo/Azoxy DimersBimolecular condensation of incomplete reduction intermediatesVariableIncrease H₂ pressure; ensure vigorous agitation.
Self-Validating Experimental Protocols

To guarantee the scientific integrity of your synthesis, implement the following step-by-step methodologies. These protocols include built-in In-Process Controls (IPCs) to create a self-validating system.

Protocol 1: Anhydrous Sulfonamide Formation (Step 1)

Objective: Synthesize 1-(2-chloro-5-nitrobenzenesulfonyl)-4-methylpiperidine while suppressing Impurity C.

  • Preparation: Flame-dry a round-bottom flask under inert nitrogen atmosphere. Add 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM, 10 mL/g).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq) in one portion.

  • Amine Addition: Dissolve 4-methylpiperidine (1.1 eq) in a small volume of anhydrous DCM and add dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in methanol and analyze via TLC (Hexane/EtOAc 7:3). Self-Validation: If unreacted sulfonyl chloride is present, it will instantly form the methyl ester in the quench vial, appearing as a distinct higher-Rf spot. Proceed only when this spot is absent.

  • Workup: Wash the organic layer sequentially with cold 1N HCl (to remove excess amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction (Step 2)

Objective: Reduce the nitro group to an aniline without triggering hydrodehalogenation (Impurity B).

  • Preparation: Suspend the intermediate from Protocol 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g).

  • Reagent Addition: Add Calcium Chloride (CaCl₂, 0.5 eq) and Iron powder (325 mesh, 5.0 eq) to the suspension. Causality Note: The Fe/CaCl₂ system provides a mild catalytic transfer hydrogenation environment that selectively reduces the nitro group without oxidative addition into the C–Cl bond [1].

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C with vigorous stirring for 2 hours.

  • In-Process Control (IPC): Spot the reaction mixture on TLC against the starting material. Self-Validation: The product will be highly fluorescent under 254 nm UV light and will stain positively (purple/brown) with ninhydrin due to the presence of the new primary amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol. Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and crystallize to yield the pure target product.

References
  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride." Synlett, 3019-3022. URL:[Link]

  • Common Organic Chemistry. (n.d.). "Nitro Reduction - Common Conditions". URL:[Link]

Troubleshooting

optimizing reaction temperature for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline synthesis

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline . As a Senior Application Scientist, I frequently encounter process deviations during the synthesis of ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline .

As a Senior Application Scientist, I frequently encounter process deviations during the synthesis of halogenated sulfonamide building blocks. The synthesis of this specific aniline derivative involves two critical stages: the sulfonamidation of 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group. Both steps are highly sensitive to temperature variations, which dictate the impurity profile and overall yield.

This guide provides a mechanistic breakdown, diagnostic troubleshooting, quantitative data, and self-validating protocols to ensure a robust, high-yielding synthesis.

Mechanistic Pathway & Temperature Optimization

G cluster_step1 Step 1: Sulfonamidation cluster_step2 Step 2: Nitro Reduction SM1 4-chloro-3-nitrobenzene- sulfonyl chloride Int_Desired 1-(4-chloro-3-nitrobenzenesulfonyl) -4-methylpiperidine SM1->Int_Desired 0-5 °C to 25 °C (Optimized) Int_Impurity SNAr Bis-piperidine Byproduct SM1->Int_Impurity > 30 °C (Exothermic runaway) Amine 4-methylpiperidine Amine->Int_Desired Prod_Desired 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline Int_Desired->Prod_Desired Fe/NH4Cl (70 °C) or B2(OH)4 (25 °C) Prod_Impurity Dehalogenated Aniline Byproduct Int_Desired->Prod_Impurity Pd/C, H2 (>40 °C) (Hydrodehalogenation)

Reaction workflow for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline synthesis.

Diagnostic Troubleshooting & FAQs

Q1: Why is my Step 1 sulfonamidation reaction yielding a high percentage of a bis-piperidine byproduct? A: This is a classic case of thermal runaway leading to an undesired side reaction. In the starting material (4-chloro-3-nitrobenzenesulfonyl chloride), the C4-chloro group is highly activated toward due to the strong electron-withdrawing effects of the ortho-nitro and para-sulfonyl chloride groups[1]. Causality: If the reaction temperature exceeds 25 °C during the addition of 4-methylpiperidine, the amine acts as a nucleophile not only at the sulfonyl chloride moiety but also at the C4 position of the aromatic ring, displacing the chloride. Solution: The activation energy for sulfonamidation is lower than for the SNAr reaction. By strictly maintaining the internal temperature between 0–5 °C during the initial amine addition, you kinetically favor sulfonamide formation while suppressing the SNAr pathway.

Q2: During the Step 2 nitro reduction, I am observing significant loss of the 2-chloro group. How can I prevent hydrodehalogenation? A: Dehalogenation is a frequent complication when using standard catalytic hydrogenation (Pd/C, H2) on halogenated nitroarenes. Causality: Palladium readily undergoes oxidative addition into aryl C-Cl bonds, especially when the temperature exceeds 40 °C or under elevated hydrogen pressure, leading to [2]. Solution: To preserve the chloro substituent, you must switch to a highly chemoselective reduction method. The classic Béchamp reduction utilizing Iron powder and NH4Cl at 70 °C provides excellent chemoselectivity by relying on single-electron transfer mechanisms that do not cleave C-Cl bonds. Alternatively, for a room-temperature approach, a metal-free reduction using tetrahydroxydiboron [B2(OH)4] and a 4,4′-bipyridine catalyst has proven [3].

Quantitative Data Summaries

Table 1: Effect of Temperature on Step 1 (Sulfonamidation)

Temperature Profile Yield of Desired Intermediate (%) SNAr Byproduct (%) Unreacted SM (%)
0–5 °C then 25 °C 92 < 1 < 1
25 °C (Constant) 78 15 2

| 40 °C (Constant) | 45 | 52 | 0 |

Table 2: Effect of Temperature and Catalyst on Step 2 (Nitro Reduction)

Reduction System Temperature (°C) Yield of Target Aniline (%) Dehalogenated Impurity (%)
Pd/C, H2 (1 atm) 25 65 25
Pd/C, H2 (1 atm) 50 15 80
Fe / NH4Cl 70 88 < 1

| B2(OH)4 / 4,4'-bpy | 25 | 95 | 0 |

Self-Validating Experimental Protocols

Protocol 1: Temperature-Controlled Sulfonamidation

Objective: Synthesize 1-(4-chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine while suppressing SNAr.

  • Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Self-Validation: Do not proceed until a calibrated internal thermocouple confirms the temperature has stabilized.

  • Base Addition: Add triethylamine (1.2 eq) in one portion.

  • Amine Addition: Dissolve 4-methylpiperidine (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30–45 minutes. Self-Validation: Monitor for exotherms; the internal temperature must remain below 5 °C during the entire addition phase[1].

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature (capped at 25 °C) for 2 hours.

  • In-Process Control: Analyze via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material spot (higher Rf) should be completely consumed, replaced by a single major product spot.

  • Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo to yield the desired intermediate.

Protocol 2: Chemoselective Nitro Reduction (Fe/NH4Cl Method)

Objective: Synthesize 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline without dehalogenation.

  • Preparation: Suspend the intermediate from Protocol 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g).

  • Reagent Addition: Add fine Iron powder (5.0 eq) and Ammonium chloride (5.0 eq) to the suspension.

  • Heating: Heat the mixture to 70 °C with vigorous mechanical stirring for 4 hours. Self-Validation: The reaction mixture will undergo a distinct visual transition from a deep yellow suspension to a dark brown/black slurry as the nitro group is reduced and iron oxides precipitate.

  • In-Process Control: Analyze via LC-MS. The mass peak corresponding to the nitro intermediate [M+H]+ must shift to the aniline product[M+H-30]+. Crucially, verify the absence of the dehalogenated mass[M+H-30-34]+.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove iron salts. Wash the filter cake generously with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, dilute the aqueous residue with water, and extract with Ethyl Acetate. Dry the organic layer over Na2SO4 and evaporate to obtain the pure target aniline.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Green Chemistry, 2024. URL:[Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. PMC, 2023. URL:[Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Optimization for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Welcome to the dedicated technical support and troubleshooting center for the handling and long-term storage of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline . This compound features a highly reactive primary aro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the handling and long-term storage of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline . This compound features a highly reactive primary aromatic amine, a sulfonamide linkage, and an aryl chloride, making it uniquely susceptible to multiple intersecting degradation pathways if handled improperly.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure absolute compound integrity.

Part 1: Core Mechanistic FAQs

Q1: My compound powder has shifted from off-white to a distinct yellow/brown over the last few months. What is happening at a molecular level, and is it still usable? A1: This discoloration is the hallmark of aniline auto-oxidation . Freshly purified aniline derivatives are typically off-white or colorless, but 1 due to the formation of strongly colored, oxidized impurities[1].

  • The Causality: The primary aromatic amine (-NH2) is highly electron-rich. When exposed to atmospheric oxygen,2 generate highly reactive free radicals[2]. These radicals rapidly couple to form highly conjugated azo, azoxy, and nitroso derivatives[3].

  • Action: Do not use deeply discolored batches for sensitive biological assays. Even trace amounts (<0.5%) of azo-compounds can act as Pan-Assay Interference Compounds (PAINS), leading to false positives in fluorescence/absorbance assays.

Q2: I stored my compound in a standard refrigerator (4°C), but LC-MS now shows a new mass corresponding to the loss of the piperidine ring. Why? A2: You are observing sulfonamide hydrolysis . While sulfonamides are generally stable, the 4 is the primary degradation pathway under hydrolytic stress[4].

  • The Causality: Storing at 4°C without proper desiccation leads to micro-condensation inside the vial when opened repeatedly. The basicity of the cleaved 4-methylpiperidine locally raises the pH of this moisture film, auto-catalyzing further hydrolysis. Sulfonamides are 5 compared to frozen storage[5].

  • Action: Always store at -20°C or -80°C in a desiccator, and allow the vial to fully equilibrate to room temperature before opening to prevent condensation.

Q3: How does light exposure specifically degrade this compound? A3: The combination of the aniline group and the ortho-chloro substituent makes this molecule highly sensitive to UV/Visible light. 6 can almost exclusively trigger a photochemical oxidation process[6]. Furthermore, aryl chlorides can undergo photodehalogenation under intense light, generating aryl radicals that cross-link with solvent molecules or other compound monomers.

Part 2: Degradation Logic & Visualization

DegradationMechanisms Target 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline O2 Atmospheric Oxygen & Transition Metals Target->O2 Exposed to H2O Moisture Condensation (pH Fluctuations) Target->H2O Exposed to UV UV / Visible Light Exposure Target->UV Exposed to Oxidation Aniline Auto-Oxidation (Azo/Nitroso Formation) O2->Oxidation Triggers Hydrolysis Sulfonamide Hydrolysis (S-N Bond Cleavage) H2O->Hydrolysis Triggers Photo Photodehalogenation & Radical Generation UV->Photo Triggers Argon Purge with Argon/N2 Oxidation->Argon Prevented by Desiccator Store at -20°C with Desiccant Hydrolysis->Desiccator Prevented by Amber Use Amber Glass Vials Photo->Amber Prevented by

Logical mapping of degradation pathways and their corresponding preventive storage conditions.

Part 3: Quantitative Storage Parameters

Functional Group VulnerabilityPrimary Degradation PathwayEnvironmental TriggerRecommended Storage ConditionAcceptable Purity Limit (HPLC)
Aniline (-NH2) Auto-oxidation (Azo formation)Oxygen (O2), Transition MetalsInert Atmosphere (Argon/N2)> 98.0%
Sulfonamide (-SO2N-) S-N Bond HydrolysisMoisture (H2O), pH extremes-20°C, Desiccated (<10% RH)> 98.0%
Aryl Chloride (-Cl) PhotodehalogenationUV/Visible LightAmber Glass Vials> 98.0%
Piperidine Ring Salt formation / HygroscopicityAtmospheric MoisturePTFE-lined solid capsN/A (Monitor water content via Karl Fischer)

Part 4: Troubleshooting Guide

Issue: Peak splitting or new early-eluting peaks observed during LC-MS analysis of a stored stock solution.

  • Diagnosis: If stored in DMSO at room temperature, the compound is likely undergoing hydrolysis or reacting with DMSO degradation products (e.g., dimethyl sulfide).

  • Resolution: Never store working stock solutions in DMSO for more than 24 hours at room temperature. Prepare single-use aliquots, freeze immediately at -80°C, and discard after one freeze-thaw cycle.

Issue: The compound fails to dissolve completely in the assay buffer, despite working previously.

  • Diagnosis: Oxidative coupling of the aniline group creates highly conjugated, higher-molecular-weight dimers/polymers (e.g., polyanilines) that have drastically lower aqueous solubility.

  • Resolution: Centrifuge the solution. If a dark pellet forms, the batch is oxidized. Re-purify the bulk powder via flash chromatography (Hexane/Ethyl Acetate gradient) and verify purity before proceeding.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Anaerobic Aliquoting & Cryo-Preservation

This protocol utilizes a self-validating post-aliquot QC step to guarantee that the handling process itself did not introduce moisture or oxygen.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk compound from -20°C storage and place it in a desiccator at room temperature for exactly 2 hours before breaking the seal. (Prevents moisture condensation).

  • Atmosphere Control: Transfer the sealed bulk bottle, amber glass storage vials, and PTFE-lined caps into a glove box purged with Argon gas (O2 < 5 ppm, RH < 5%).

  • Aliquoting: Weigh out single-use quantities (e.g., 5 mg) into the amber vials.

  • Sealing: Cap tightly with PTFE-lined septa. Wrap the cap junction with Parafilm.

  • Self-Validation (Post-QC): Randomly select one sealed vial from the end of the run. Remove it from the glove box, simulate a freeze-thaw cycle, and analyze via HPLC-UV. Validation criteria: Purity must match the pre-aliquot bulk (>98%). If purity drops, the glove box atmosphere is compromised.

  • Storage: Transfer all validated vials to a -20°C freezer inside a secondary desiccator box.

AliquotingWorkflow Step1 1. Bulk Compound Receipt Equilibrate to Room Temp Step2 2. Initial Purity QC (HPLC-UV > 98%) Step1->Step2 Step3 3. Glove Box Transfer (Argon Atmosphere, <5% RH) Step2->Step3 Purity ≥ 98% Error Re-purify via Flash Chromatography Step2->Error Purity < 98% Step4 4. Aliquoting (Single-use Amber Vials) Step3->Step4 Step5 5. PTFE Septa Sealing & Parafilm Wrapping Step4->Step5 Step6 6. Long-Term Storage (-20°C in Desiccator) Step5->Step6 Error->Step2

Step-by-step workflow for the anaerobic aliquoting and cryo-preservation of the compound.

Protocol 2: Forced Degradation & Stability-Indicating Assay (HPLC-UV)

This protocol is a self-validating analytical system. It forces degradation to ensure your HPLC method can actually separate and detect the specific degradants of this compound.

Step-by-Step Methodology:

  • Control Preparation: Prepare a 1 mg/mL stock of the compound in Acetonitrile.

  • Oxidative Stress: Mix 100 µL of stock with 100 µL of 3% H2O2. Incubate at room temperature for 4 hours.

  • Hydrolytic Stress (Acid/Base): Mix 100 µL of stock with 100 µL of 0.1M HCl (Acid) and another with 0.1M NaOH (Base). Incubate at 40°C for 4 hours.

  • Neutralization: Neutralize the acid/base samples to pH 7.0. Dilute all samples (including control) to 0.1 mg/mL with mobile phase.

  • Analysis: Run on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Self-Validation (Mass Balance Check): Calculate the total peak area of the stressed samples. Validation criteria: The sum of the parent peak area + all degradation peak areas must equal ≥95% of the unstressed control peak area. If the mass balance is <95%, degradants are either precipitating, volatile, or irreversibly binding to the column, meaning your analytical method is blind to certain degradation pathways and must be redesigned.

References

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System MDPI
  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage Journal of AOAC INTERN
  • Preventing oxidation of 2-(Allyloxy)aniline during storage BenchChem Technical Support
  • Stability of methanesulfonamide in acidic and basic conditions BenchChem Technical Support
  • Aniline - Chemical Properties and Oxid
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Environmental Science & Technology - ACS Public

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Welcome to the Formulation & Assay Troubleshooting Guide. This resource is designed for researchers, pharmacologists, and formulation scientists struggling with the precipitation, erratic pharmacokinetics, and poor in vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. This resource is designed for researchers, pharmacologists, and formulation scientists struggling with the precipitation, erratic pharmacokinetics, and poor in vitro bioavailability of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Section 1: Molecular Profiling & Causality of Insolubility (FAQ)

Q1: Why is 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline so difficult to dissolve in aqueous buffers? A: The insolubility is a synergistic result of its structural domains:

  • Lack of Ionizable Centers at Physiological pH: While it contains an aniline group, the nitrogen is only weakly basic (pKa ~2-4) due to the strong electron-withdrawing nature of the para-sulfonyl group[1]. At physiological pH (7.4), it remains entirely in its un-ionized, lipophilic free-base form.

  • Absence of Hydrogen Bond Donors: Unlike primary or secondary sulfonamides (which feature an acidic -NH- group), the nitrogen in this molecule is locked within the 4-methylpiperidine ring. This removes a critical hydration site, drastically reducing favorable water-dipole interactions[2].

  • High Hydrophobic Bulk: The chloro substituent and the 4-methylpiperidine ring increase the crystal lattice energy and partition coefficient (LogP), driving the molecule into Biopharmaceutics Classification System (BCS) Class II or IV[3].

Q2: Can I simply lower the pH of my buffer to force dissolution? A: While lowering the pH below 2.0 will protonate the aniline group and marginally increase solubility, this is physiologically incompatible for intravenous (IV) dosing and cell-based assays. Furthermore, using HCl to lower the pH can induce a common-ion effect due to high chloride concentrations, paradoxically precipitating the hydrochloride salt of the drug.

Section 2: Formulation Strategies & Troubleshooting

Q3: How do I prevent "solvent shock" and precipitation when diluting my DMSO stock into cell culture media? A: Solvent shock occurs when a drug dissolved in a water-miscible solvent (DMSO) is rapidly introduced into an aqueous environment, causing supersaturation and rapid nucleation[4]. Troubleshooting Step: Implement a "step-down" cosolvent approach. Instead of spiking DMSO directly into media, pre-mix the DMSO stock with a surfactant (e.g., Tween 20 or BSA) before adding the aqueous buffer. The surfactant forms micelles that trap the hydrophobic 4-methylpiperidine moiety before it can aggregate.

Q4: What is the most effective in vivo formulation for oral (PO) dosing in rodents? A: For oral dosing, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic chloro-aniline or piperidine rings, while the hydroxylated exterior maintains aqueous solubility[5]. If the dose requirement is exceptionally high, wet-milled nanosuspensions are the superior alternative, as they increase the specific surface area without relying on excipient-mediated solubilization[3].

Section 3: Self-Validating Experimental Protocols

Note: The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility.

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For IV/PO Dosing)

Causality: HP-β-CD encapsulates the lipophilic domains of the drug, shielding them from water. The 20% w/v concentration is chosen as it is generally well-tolerated in rodents and provides sufficient cavity equivalents for a standard 1-10 mg/mL drug payload[6].

  • Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of analytical-grade water. Stir until completely clear.

  • Addition: Add 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline in excess (e.g., 50 mg) to the solution.

  • Equilibration: Stir the suspension at 500 RPM at room temperature for 48 hours. Why 48 hours? Cyclodextrin complexation is a dynamic equilibrium process; premature cessation leads to sub-optimal solubilization.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved API.

  • Validation (Critical): Do not assume the target concentration was reached. Dilute an aliquot of the filtrate 1:100 in Methanol and quantify the exact dissolved concentration via HPLC-UV against a standard curve before dosing.

Protocol B: Cosolvent-Surfactant System (10% DMSO / 10% Tween 80 / 80% Saline)

Causality: DMSO acts as a powerful hydrogen-bond disruptor to dissolve the crystal lattice, while Tween 80 provides steric stabilization to prevent precipitation when the aqueous phase (saline) is introduced[2].

  • Solubilization: Dissolve the required mass of API in 1.0 mL of 100% DMSO. Vortex until completely clear.

  • Micellization: Add 1.0 mL of 100% Tween 80 to the DMSO/API solution. Vortex vigorously for 2 minutes. Why? Intimate mixing of the surfactant with the dissolved drug is required to coat the molecules before water introduction.

  • Aqueous Quench: Slowly add 8.0 mL of 0.9% Saline dropwise (approx. 1 mL/min) while continuously vortexing the mixture.

  • Validation (Critical): Observe the solution under a bright light against a dark background. If any opalescence or Tyndall effect is observed, micro-precipitation has occurred, and the formulation must be discarded and remade with a slower quench rate.

Section 4: Quantitative Data & Formulation Selection

Table 1: Comparison of Solubility Enhancement Strategies

StrategyExcipient SystemEstimated Fold-IncreasePrimary ApplicationPros / Cons
Cosolvency 10% DMSO + 10% Tween 80 + 80% Saline50x - 100xIV / IP DosingPros: Fast preparation.Cons: High DMSO can cause local tissue toxicity.
Complexation 20% w/v HP-β-CD in Water100x - 500xIV / PO DosingPros: Excellent biocompatibility[6].Cons: API size must fit the CD cavity.
Nanosuspension 0.5% CMC + 0.1% Tween 80 (Wet Milled)>1000x (Apparent)PO Dosing (High Dose)Pros: No toxic solvents[3].Cons: Requires specialized milling equipment.

Section 5: Workflow Visualization

FormulationStrategy A 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline (Highly Lipophilic API) B In Vitro Assays (Cell/Biochemical) A->B C In Vivo Dosing (PK/Efficacy) A->C D DMSO Stock (10 mM) + Serial Dilution B->D Low Volume E Cosolvent System (DMSO/Tween/Saline) C->E IV/IP Route F Cyclodextrin Complex (20% HP-β-CD) C->F IV/PO Route G Nanosuspension (Wet Milling) C->G PO Route (High Dose)

Decision tree for selecting a solubility enhancement strategy based on experimental application.

References

  • Source: wjbphs.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: mdpi.
  • Source: ascendiacdmo.

Sources

Optimization

resolving co-elution issues in HPLC for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Target Analyte: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals dealing wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals dealing with complex co-elution issues during HPLC method development.

Part 1: Analyte Profiling & The Causality of Co-Elution

To resolve co-elution, we must first deconstruct the chemical properties of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline . Co-elution typically occurs because the analytical method fails to exploit the distinct physicochemical differences between the active pharmaceutical ingredient (API) and its impurities (often positional isomers, starting materials, or degradants).

  • The Aniline Moiety (Weak Base): Anilines typically exhibit a pKa​ between 2.0 and 4.0[1]. Because of the electron-withdrawing ortho-chloro and meta-sulfonyl groups, the pKa​ of this specific primary amine is highly depressed (estimated pKa​ ~1.5–2.0). If your mobile phase pH is near this value (e.g., 0.1% Formic Acid, pH ~2.7), the molecule exists in a state of partial ionization, leading to peak broadening, tailing, and subsequent co-elution with closely eluting neutral impurities[2].

  • The Sulfonamide Moiety (Neutral H-Bond Acceptor): The nitrogen in the sulfonamide group is part of a piperidine ring, making it a tertiary sulfonamide. It lacks a dissociable proton and remains neutral across the standard HPLC pH range. However, its oxygen atoms are potent hydrogen-bond acceptors.

  • The Chloro Group (Halogen Dipole): Provides localized hydrophobicity and a strong dipole moment, which is critical for resolving positional isomers (e.g., 3-chloro vs. 2-chloro derivatives).

Part 2: Step-by-Step Troubleshooting Workflows

The following protocols are designed as self-validating systems. By systematically isolating variables (pH, then stationary phase), you can definitively identify the root cause of the co-elution.

Protocol A: pH-Driven Selectivity Shift

Objective: Eliminate co-elution caused by partial ionization of the aniline group by shifting the mobile phase pH at least 2 units away from its pKa​ .

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 6.5 using dilute acetic acid. (This ensures the aniline group is fully deprotonated/neutral, maximizing hydrophobic retention and peak sharpness).

    • Organic Phase (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Standard C18 (150 x 4.6 mm, 3 µm).

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min at 30°C.

  • Self-Validation Step: Inject a spiked sample containing the API and known impurities. Calculate the asymmetry factor ( As​ ). If As​ drops from >1.8 (at pH 2.7) to <1.2 (at pH 6.5), the previous co-elution was an artifact of secondary silanol interactions and partial ionization.

  • Evaluation: Check resolution ( Rs​ ). Baseline separation requires Rs​≥1.5 [3]. If Rs​<1.5 persists, the co-eluting species is likely a positional isomer. Proceed to Protocol B.

Protocol B: Orthogonal Stationary Phase Screening

Objective: Resolve structurally identical positional isomers (e.g., 4-chloro isomer) that cannot be separated by standard hydrophobic partitioning on a C18 column.

  • Column Selection: Replace the C18 column with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). PFP phases offer orthogonal selectivity for halogenated compounds and isomers via π−π interactions, dipole-dipole interactions, and steric recognition[4][5].

  • Solvent Swap: Replace Acetonitrile with Methanol . Methanol is a protic solvent that engages in hydrogen bonding with the sulfonamide oxygens, fundamentally altering the elution order compared to aprotic Acetonitrile[3][6].

  • Method Execution: Run the same gradient profile as Protocol A (10% to 90% B).

  • Self-Validation Step (Peak Purity): Utilize a Photodiode Array (PDA) or MS detector to perform a peak purity test across the main API peak. A peak purity angle less than the purity threshold (Purity > 0.99) confirms that no hidden co-elution remains under the main peak[2][7].

Part 3: Frequently Asked Questions (FAQs)

Q1: I am observing a single, broad peak with a distinct "shoulder." How can I definitively prove this is a co-elution rather than just poor column performance? A: Do not rely on UV absorbance at a single wavelength. To confirm co-elution, utilize PDA spectral extraction or LC-MS Extracted Ion Chromatograms (EIC). Extract the UV spectra at the leading edge, apex, and trailing edge of the peak. If the normalized spectra do not perfectly overlay, or if the MS reveals different m/z ratios across the peak width, you have a co-eluting impurity[2][7].

Q2: Why did switching my organic modifier from Acetonitrile to Methanol suddenly resolve my positional isomers? A: Acetonitrile is a polar aprotic solvent that separates molecules primarily based on dipole interactions and hydrophobicity. Methanol is polar protic; it acts as both a hydrogen-bond donor and acceptor. Because your molecule contains a sulfonamide group (a strong H-bond acceptor), Methanol interacts directly with this moiety, changing the thermodynamic distribution constant ( K ) and altering the chromatographic selectivity ( α )[3][6].

Q3: My starting material, 4-methylpiperidine, is co-eluting with the solvent front (void volume) and interfering with early-eluting degradants. How do I retain it? A: 4-methylpiperidine is a strong aliphatic base ( pKa​ ~10.5). At standard acidic or neutral HPLC pH ranges (pH 2–7), it is fully protonated, highly polar, and will not retain on a reversed-phase column. To resolve this, you must either:

  • Use an ion-pairing reagent (e.g., 5 mM sodium 1-hexanesulfonate) at pH 3.0 to neutralize its charge.

  • Switch to a high-pH mobile phase (pH 11.5) using a specialized hybrid-silica or polymer column to fully deprotonate the piperidine, allowing it to retain via hydrophobicity.

Part 4: Quantitative Data Summaries

Table 1: Impact of Stationary Phase and Organic Modifier on Isomer Resolution ( Rs​ ) Data represents typical resolution values for 2-chloro vs. 4-chloro isomers of sulfonamide-anilines.

Stationary PhaseOrganic ModifierMobile Phase pHPrimary Interaction MechanismResolution ( Rs​ )
C18 (Alkyl) Acetonitrile2.7Hydrophobic Partitioning0.8 (Co-elution)
C18 (Alkyl) Methanol6.5Hydrophobic + H-Bonding1.1 (Partial)
Phenyl-Hexyl Acetonitrile6.5 π−π Interactions1.6 (Baseline)
PFP (Fluorinated) Methanol6.5Dipole-Dipole, Steric, π−π 2.4 (Optimal)

Part 5: Method Development Visualizations

Workflow Start Co-elution Detected (Peak Purity < 0.99) Step1 Optimize Mobile Phase pH (Target: pH 2.0 or 6.5) Start->Step1 Step2 Modify Organic Solvent (Swap ACN for MeOH) Step1->Step2 Co-elution Persists Success Baseline Resolution (Rs > 1.5) Step1->Success Resolved Step3 Change Stationary Phase (Use PFP or Phenyl-Hexyl) Step2->Step3 Isomer Interference Step2->Success Resolved Step3->Success Orthogonal Selectivity

Fig 1: Systematic workflow for resolving complex co-elutions in HPLC method development.

Mechanism Analyte 2-Chloro-5-[(4-methyl-1- piperidinyl)sulfonyl]-aniline C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Hydro Hydrophobic Partitioning (Aliphatic Piperidine) C18->Hydro PiPi π-π Interactions (Aniline Ring) PFP->PiPi Dipole Dipole-Dipole (C-Cl & Sulfonamide) PFP->Dipole Steric Shape Selectivity (Positional Isomers) PFP->Steric Fail Co-elution (Rs < 1.0) Hydro->Fail Poor Isomer Resolution Pass Baseline Separation (Rs > 1.5) PiPi->Pass Dipole->Pass Steric->Pass

Fig 2: Mechanistic comparison of stationary phase interactions for resolving positional isomers.

Part 6: References

  • "Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures", ResearchGate. 8

  • "Hplc method development and validation: an overview", SciSpace. 7

  • "Transformation of Sulfamethazine by Manganese Oxide in Aqueous Solution", ACS. 1

  • "Characterization and Classification of Stationary Phases in HPLC and SFC – A Review", ResearchGate. 6

  • "predictability - HPLC", HPLC.eu. 4

  • "Development and Validation of HPLC Methods for the Quantitative Determination...", MDPI. 9

  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives", Benchchem. 3

  • "Analytical Method Development and Validation in Pharmaceuticals", Resolvemass.ca. 2

  • "A Comprehensive Review on RP-HPLC Method Development, Validation...", IJPS Journal. 5

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]aniline Amination

Executive Summary & Substrate Analysis As a Senior Application Scientist, I frequently encounter substrates that defy textbook cross-coupling conditions. The molecule 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

As a Senior Application Scientist, I frequently encounter substrates that defy textbook cross-coupling conditions. The molecule 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]aniline is a classic "problem child" in process chemistry. It features an aryl chloride (electrophile), an unprotected ortho-primary amine (competing nucleophile and catalyst poison), and a strongly electron-withdrawing sulfonamide group.

Successful Buchwald-Hartwig amination of this substrate requires precise catalyst architecture to prevent off-cycle palladium complexation and intermolecular dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to achieve high-yielding C-N bond formation.

Mechanistic Failure Points & Workflow Diagrams

Understanding the failure pathways is critical before optimizing the reaction. The free ortho-amine can either bind to the palladium center (poisoning) or attack another substrate molecule (dimerization).

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Bond) Pd0->OxAdd Poison Catalyst Poisoning (Free ortho-NH2) OxAdd->Poison Failure AmineCoord External Amine Coordination OxAdd->AmineCoord Desired Dimer Dimerization (NH2 attack) AmineCoord->Dimer Competing RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regen Product Desired Product RedElim->Product

Catalytic cycle highlighting failure pathways: catalyst poisoning and dimerization.

Workflow Start Substrate Analysis (Identify ortho-NH2 risks) Step1 Ligand Selection (Bulky biaryl phosphines) Start->Step1 Step2 Base & Solvent Screening (Avoid strong nucleophiles) Step1->Step2 Step3 Temp & Conc. Profiling (Minimize dimerization) Step2->Step3 Decision Conversion > 90%? Step3->Decision Decision->Step1 No End Scale-up Protocol Decision->End Yes

Decision matrix for optimizing ortho-chloroaniline cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: Why does my palladium catalyst deactivate rapidly when using this substrate? A1: The free primary amine (ortho-NH₂) acts as a bidentate ligand following the oxidative addition of the C-Cl bond to the Pd(0) species. This forms a highly stable, off-cycle Pd(II) complex that halts the catalytic cycle ([1]). To overcome this causality, you must use sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos or BrettPhos). These ligands enforce a highly hindered coordination sphere that physically blocks the internal amine from chelating the palladium center, forcing the cycle forward.

Q2: I am observing significant amounts of oligomeric byproducts. How do I suppress this? A2: Oligomerization occurs because your substrate contains both an electrophile (Ar-Cl) and a nucleophile (Ar-NH₂). This leads to intermolecular dimerization, often forming phenazine-like derivatives ([2]). To suppress this self-reaction, you must manipulate the reaction kinetics:

  • Concentration Gradient: Use a syringe pump to slowly add the 2-chloroaniline substrate over 2-4 hours. This keeps its steady-state concentration low, favoring reaction with the excess external amine.

  • Ligand Bulk: Extremely bulky ligands favor the coupling of the less hindered external amine over the sterically congested ortho-aniline.

Q3: What is the optimal base for this specific amination, and why? A3: While sodium tert-butoxide (NaOtBu) is the traditional workhorse for [3], it is often too basic for this substrate and can deprotonate the sulfonamide or the primary aniline, exacerbating side reactions. We recommend weaker, heterogeneous inorganic bases like K₃PO₄ or Cs₂CO₃ ([4]). When paired with a polar aprotic solvent like t-Amyl alcohol or 1,4-dioxane, these bases facilitate the transmetalation step without triggering unwanted deprotonation cascades ([5]).

Quantitative Data: Catalyst & Ligand Screening Summary

To provide a clear baseline, the following table summarizes the optimization landscape for the amination of this substrate with a standard secondary cyclic amine (e.g., morpholine or piperidine).

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)Primary Observation / Byproduct
1Pd₂(dba)₃XPhosNaOtBuToluene10015%High oligomerization (dimers)
2Pd₂(dba)₃BINAPCs₂CO₃Dioxane100<5%Catalyst poisoning; unreacted SM
3Pd(OAc)₂BrettPhosLiHMDSTHF8062%Moderate yield; protodehalogenation
4 Pd(OAc)₂ tBuBrettPhos K₃PO₄ t-AmylOH 100 88% Clean conversion; optimal conditions

Self-Validating Experimental Protocol: Optimized Amination

This protocol is designed as a self-validating system. By monitoring the specific visual and chromatographic milestones, you can confirm the integrity of the reaction in real-time.

Materials:

  • Substrate: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]aniline (1.0 equiv, 1.0 mmol)

  • External Amine: Morpholine or Piperidine (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: tBuBrettPhos (4 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Degassed t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Pre-catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and tBuBrettPhos. Evacuate and backfill with Argon (3 cycles). Add 1 mL of degassed t-Amyl alcohol and stir at room temperature for 15 minutes.

    • Validation Check: The solution should transition from reddish-brown to a clear, pale yellow, indicating the formation of the active L-Pd(0) complex.

  • Reagent Loading: To a separate, larger Schlenk flask, add the anhydrous K₃PO₄. Evacuate and backfill with Argon (3 cycles).

  • Solvent & Amine Addition: Add the remaining t-Amyl alcohol (4 mL) to the base, followed by the external amine.

  • Substrate Addition (Critical Step): Dissolve the 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]aniline in 2 mL of t-Amyl alcohol. Using a syringe pump, add this substrate solution to the main reaction flask over 2 hours at 100 °C.

    • Causality: Slow addition prevents the local concentration of the substrate from spiking, thereby neutralizing the dimerization pathway.

  • Catalyst Transfer: Inject the pre-formed catalyst solution into the main reaction flask just before starting the substrate addition.

  • Reaction Monitoring: Stir the mixture at 100 °C for an additional 4 hours.

    • Validation Check: Analyze via LC-MS. The reaction is complete when the Ar-Cl peak is consumed, and the product mass is observed without the appearance of the [2M-HCl] dimer mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate under reduced pressure and purify via flash chromatography.

References

  • A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION Source: NIH / PMC URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Chapter 3: Synthetic Methods for Primary Anilines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline with other piperidinyl sulfonamides

The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to be a privileged scaffold in the design of a diverse array of therapeutic agents. When coupled with a piperidine moiety, the resulting p...

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Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to be a privileged scaffold in the design of a diverse array of therapeutic agents. When coupled with a piperidine moiety, the resulting piperidinyl sulfonamides exhibit a remarkable spectrum of biological activities. This guide provides a comparative analysis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline and its structural congeners, exploring their therapeutic applications as carbonic anhydrase inhibitors, matrix metalloproteinase inhibitors, and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed synthetic protocols.

The Core Moiety: 2-Chloro-5-(piperidinesulfonyl)-aniline and its Derivatives

The central theme of our comparison is the 2-chloro-5-(piperidinesulfonyl)-aniline scaffold. While specific data for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is not extensively available in public literature, we can extrapolate its potential properties by examining related structures. The chloro and aniline substitutions on the phenyl ring, combined with the piperidinylsulfonyl group, create a versatile platform for therapeutic intervention. The 4-methyl substitution on the piperidine ring is a key modification that can influence binding affinity, selectivity, and pharmacokinetic properties.

Piperidinyl Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide.[1] Several CA isoforms are established therapeutic targets for various conditions, including glaucoma, epilepsy, and certain types of cancer.[2] Sulfonamides are the most prominent class of CA inhibitors, acting as zinc-binders within the enzyme's active site.[2]

A series of benzenesulfonamide derivatives incorporating a piperidine ring has been shown to be potent inhibitors of several human CA (hCA) isoforms.[1] The general structure involves a benzenesulfonamide connected to a piperidine, which is further functionalized.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of these compounds are heavily influenced by the substituents on the piperidine and the phenyl ring. For instance, in a series of benzenesulfonamidohydrazido ureas, the substitution pattern on an additional aryl ring attached to the piperidine moiety significantly impacted activity.[1] A 2-chloro substitution on this terminal aryl ring resulted in high activity against hCA-II, IX, and XII, while a 3-chloro substitution maintained hCA-II activity but decreased potency against other isoforms.[1] This highlights the sensitivity of the CA active site to the precise positioning of substituents.

Based on these findings, we can hypothesize that for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, the 2-chloro and 5-amino groups on the central phenyl ring, along with the 4-methyl group on the piperidine, would create a unique interaction profile within the CA active site. The amino group could potentially form additional hydrogen bonds, while the 4-methyl group could engage in hydrophobic interactions, influencing both potency and isoform selectivity.

Comparative Inhibition Data

The following table summarizes the inhibition constants (Kᵢ) of selected piperidinyl-containing sulfonamides against various hCA isoforms, demonstrating the impact of structural modifications.

Compound (Structure)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Compound 5b (with 2-chlorophenyl urea)78.98.928.67.8
Compound 5c (with 3-chlorophenyl urea)158.29.845.835.6
Compound 5g (with 2-methoxyphenyl urea)65.37.525.16.9

Data sourced from Nocentini et al., 2022.[1]

Experimental Protocol: Synthesis of Piperidinyl-Hydrazidoureido Benzenesulfonamides

The synthesis of these compounds generally follows a multi-step pathway, as illustrated below.

Synthesis_CAI cluster_0 Synthetic Pathway A 4-Sulfamoylbenzoic acid C Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate A->C EDCI, HOBt, CH3CN B Ethyl piperidine-4-carboxylate B->C D Hydrazide Intermediate C->D NH2NH2·H2O, EtOH F Final Urea/Thiourea Product D->F Reflux E Substituted Isocyanate/Isothiocyanate E->F

Caption: General synthetic scheme for piperidinyl-hydrazidoureido benzenesulfonamide carbonic anhydrase inhibitors.

Step-by-Step Methodology:

  • Amide Coupling: 4-Sulfamoylbenzoic acid is coupled with ethyl piperidine-4-carboxylate using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as acetonitrile.[1]

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in ethanol to form the corresponding hydrazide.[1]

  • Urea/Thiourea Formation: The hydrazide intermediate is reacted with a substituted isocyanate or isothiocyanate in ethanol under reflux to yield the final urea or thiourea derivatives.[1]

Piperidinyl Sulfonamides as Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various diseases, including cancer and osteoarthritis.[3] Piperidine sulfone hydroxamic acids have emerged as potent MMP inhibitors.[3]

Structure-Activity Relationship (SAR) Insights

A quantitative structure-activity relationship (QSAR) study on a series of piperidine sulfonamide aryl hydroxamic acid analogs revealed that the inhibitory potencies against MMP-2 and MMP-13 are significantly correlated with the hydrophobic properties of the molecules.[4] This suggests that hydrophobic interactions play a dominant role in the binding of these inhibitors to the enzyme's active site.

For a hypothetical compound like 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, if modified to include a hydroxamic acid moiety, the 4-methyl group on the piperidine ring would likely enhance hydrophobic interactions within the S1' pocket of the MMP active site, potentially increasing potency.

Experimental Workflow: Evaluation of MMP Inhibition

MMP_Inhibition_Workflow cluster_1 MMP Inhibition Assay A Recombinant Human MMP Enzyme D Incubation A->D B Fluorogenic Substrate B->D C Test Compound (Piperidinyl Sulfonamide) C->D E Fluorescence Measurement D->E Time-course F IC50 Determination E->F Data Analysis

Caption: A typical workflow for evaluating the inhibitory activity of compounds against MMPs.

Piperidinyl Sulfonamides as Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Sulfonamides have a long history as antibacterial drugs, and their combination with a piperidine scaffold has yielded compounds with promising activity against various pathogens.[5][6]

Structure-Activity Relationship (SAR) Insights

In a series of novel sulfonyl piperidine carboxamide derivatives, the nature of the substituents on the sulfonyl group was found to significantly influence the antimicrobial activity.[5] The presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the sulfonyl moiety can modulate the compound's potency against different bacterial and fungal strains.

For 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, the chloro and amino groups would influence the electronic properties of the aromatic ring, which could in turn affect its antimicrobial profile. The 4-methyl group on the piperidine might enhance cell permeability, contributing to its overall efficacy.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative sulfonyl piperidine carboxamide derivative against various microorganisms.

MicroorganismMIC (µg/mL)
Staphylococcus aureus125
Bacillus subtilis250
Escherichia coli250
Pseudomonas aeruginosa500
Candida albicans250
Aspergillus niger125

Data is representative of compounds synthesized by Jagtap et al., 2025.[5]

Experimental Protocol: Synthesis of Sulfonyl Piperidine Carboxamides

The synthesis of these antimicrobial agents often involves the coupling of a piperidine derivative with a substituted sulfonyl chloride.

Synthesis_Antimicrobial cluster_2 Synthetic Pathway A N-Boc-piperidine-3-carboxylic acid C N-Boc-piperidine-3-carboxamide A->C HATU, DIPEA, DMF B Substituted Amine B->C D Deprotected Piperidine C->D HCl in Dioxane F Final Sulfonyl Piperidine Carboxamide D->F DIPEA, DMF E Substituted Sulfonyl Chloride E->F

Caption: General synthetic route for sulfonyl piperidine carboxamide derivatives.

Step-by-Step Methodology:

  • Amide Formation: N-Boc-piperidine-3-carboxylic acid is reacted with a substituted amine in the presence of a coupling agent like HATU and a base such as DIPEA in DMF.[5]

  • Boc Deprotection: The Boc protecting group is removed using an acidic solution, such as 4N HCl in dioxane.[5]

  • Sulfonamide Formation: The deprotected piperidine is then reacted with a substituted sulfonyl chloride in the presence of a base like DIPEA in DMF to yield the final product.[5]

Conclusion and Future Perspectives

The piperidinyl sulfonamide scaffold represents a highly versatile platform for the development of a wide range of therapeutic agents. While direct experimental data for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is limited, by analyzing the structure-activity relationships of related compounds, we can anticipate its potential as a bioactive molecule. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in tuning the biological activity and selectivity of these compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-chloro-5-(piperidinesulfonyl)-aniline derivatives to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the design of next-generation piperidinyl sulfonamide-based drugs with improved efficacy and safety profiles.

References

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5370. [Link]

  • Jagtap, S. J., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent Office. EP 0121320 A1. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Dow AgroSciences LLC. (2017). Process for making 2-chloro-5-methylpyridine.
  • Ghosh, S., et al. (2007). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 23-27. [Link]

  • Huang, G. (2012). Synthesis method of 5-chloro-2-methyl aniline.
  • Supuran, C. T. (2022). Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Girase, S. P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 437-444. [Link]

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5370. [Link]

  • Song, D., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • Zhou, Y., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Biochemistry, 58(17), 2246-2255. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5801. [Link]

  • Li, Q., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 868933. [Link]

  • Bayer Aktiengesellschaft. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Levin, J. I., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6745-6763. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(15), 8233-8249. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Girase, S. P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.
  • Ghorab, M. M., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. [Link]

  • NextSDS. (n.d.). 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969-25983. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3224. [Link]

  • Reddy, G. J., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Bioorganic & Medicinal Chemistry Letters, 19(4), 1163-1167. [Link]

  • Singh, R., & Pal, D. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100397. [Link]

  • Levin, J. I., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi National Journal of Chemistry, 46, 235-242. [Link]

  • PubChem. (n.d.). SALTS OF THE COMPOUND 4-CHLORO-3-(2-(2-((4-((3S,5R)-3,5-DIMETHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-5-YL)ETHYL)-5 -METHOXY-N-METHYLBENZAMIDE AND CRYSTALLINE FORMS THEREOF - Patent AR-120202-A1. [Link]

  • Hossan, M. S., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Medicinal Chemistry, 12(10), 1736-1742. [Link]

  • Basavanhalli, S. M., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12344-12351. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

  • Yushyn, Y., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and structure - Activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline via LC-MS

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. For a c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. For a compound such as 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a molecule with potential applications in complex synthetic pathways, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of analytical strategies, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and detailing a comprehensive, self-validating protocol designed for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why LC-MS is the Gold Standard

The choice of an analytical technique for impurity profiling is a critical decision driven by the need for sensitivity, specificity, and structural elucidation. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer reliable quantification, they often fall short in identifying unknown impurities or co-eluting species that lack a chromophore.[1]

LC-MS, a hyphenated technique, synergizes the high-resolution separation power of liquid chromatography with the mass detection specificity of mass spectrometry.[2] This combination provides not just quantitative data but also crucial molecular weight information, which is indispensable for identifying process-related impurities, degradation products, or contaminants.[3][4] For a molecule like 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline (Molecular Formula: C₁₂H₁₇ClN₂O₂S; Monoisotopic Mass: 288.07 Da), LC-MS allows for the precise monitoring of the parent ion ([M+H]⁺ ≈ 289.08 m/z) while simultaneously scanning for other mass-to-charge ratios that may indicate the presence of impurities.

Causality in Method Selection: The Rationale

The selection of LC-MS is a deliberate choice rooted in risk mitigation. Potential impurities in the synthesis of sulfonamides can include unreacted starting materials, isomeric by-products, or products of side reactions.[5] These may be structurally similar to the API and thus difficult to resolve chromatographically. Mass spectrometry provides an orthogonal detection mechanism, capable of distinguishing compounds based on their mass-to-charge ratio, thereby offering a much higher degree of confidence in peak purity assessments.[1]

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is designed to be a self-validating system, with its foundation built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7]

Materials and Reagents
  • Reference Standard: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, >99.5% purity.

  • Test Sample: Synthesized batch of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Mobile Phase Additives: Formic acid (FA), 99%+.

  • Water: Ultrapure water (18.2 MΩ·cm).

Instrumentation and Chromatographic Conditions
  • System: UHPLC system coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent). Rationale: A C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules. The sub-2 µm particle size ensures high resolution and peak efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte, enhancing signal in positive ionization mode, and improves peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The aniline and piperidinyl functional groups are basic and readily accept a proton in ESI+.

  • Scan Mode: Full Scan (m/z 100-1000) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transition (for quantification): Precursor Ion (Q1): 289.1 m/z → Product Ion (Q3): [To be determined by infusion and fragmentation analysis, a likely fragment would involve the loss of the sulfonyl group or cleavage of the piperidine ring].

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of 50:50 ACN:Water.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with 50:50 ACN:Water.

  • Test Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the stock solution.

  • Spiked Sample: Prepare a sample of the test solution spiked with known impurities (if available) or a stressed (e.g., acid/base hydrolyzed, oxidized) sample to demonstrate specificity.

Method Validation: Adhering to ICH Q2(R1) Guidelines

To ensure the method is fit for its purpose, a full validation according to ICH Q2(R1) is required.[6][7][8]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[9] This is demonstrated by analyzing blank, placebo (if in formulation), and spiked samples. The analyte peak should be free from interference at its retention time and m/z.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A minimum of five concentrations across the expected range (e.g., 0.05 µg/mL to 20 µg/mL) are analyzed. The correlation coefficient (r²) should be ≥0.995.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with recoveries typically required to be within 98-102%.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples (n=6) at 100% of the test concentration on the same day.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment. The Relative Standard Deviation (RSD) for both should typically be ≤2%.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[11] LOD is often determined at a signal-to-noise ratio (S/N) of 3:1, and LOQ at an S/N of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase).[7]

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity validation process.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation cluster_report Phase 4: Reporting Sample Sample Receipt & Login SamplePrep Test Sample Preparation Sample->SamplePrep StdPrep Reference Standard Preparation LC UHPLC Separation (C18 Column, Gradient) StdPrep->LC SamplePrep->LC MS MS/MS Detection (ESI+, Full Scan & MRM) LC->MS Eluent Transfer DataAcq Data Acquisition MS->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Validation Method Validation (ICH Q2 R1) Integration->Validation Report Final Purity Report & Certificate of Analysis Validation->Report Meets Acceptance Criteria

Caption: Workflow for LC-MS Purity Validation.

Comparative Analysis of Purity Determination Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.[12][13]

Parameter LC-MS/MS HPLC-UV Gas Chromatography (GC-MS) Nuclear Magnetic Resonance (NMR)
Specificity Very High (based on RT and mass-to-charge ratio)Moderate to High (dependent on chromatographic resolution and chromophore uniqueness)Very High (for volatile compounds)Very High (provides unique structural fingerprint)
Sensitivity (LOD/LOQ) Very High (ng/L to pg/L levels achievable).[14]Moderate (µg/L to ng/L levels)Very High (for volatile analytes)Low (requires µg to mg quantities)
Structural Elucidation High (provides molecular weight and fragmentation data)Low (no structural information beyond UV spectrum)High (provides fragmentation pattern from a standard library)Very High (definitive structural information)
Quantification Accuracy High (with appropriate internal standards)Very High (often considered the gold standard for quantification)High (for volatile analytes)Moderate to High (qNMR is possible but complex)
Throughput HighHighModerate (longer run times typically)Low (requires longer acquisition times)
Limitations Susceptible to matrix effects and ion suppression. Requires expertise for method development.Insensitive to compounds without a UV chromophore. Cannot identify unknown peaks.Only suitable for volatile and thermally stable compounds.Low sensitivity. Not suitable for trace analysis. Complex data interpretation.
Best Suited For Trace-level impurity identification and quantification, peak purity assessment.[2]Routine QC, assay, and quantification of known impurities.Residual solvent analysis, analysis of volatile impurities.[15]Definitive structure confirmation, analysis of bulk material, identifying major impurities.

Conclusion

For the comprehensive purity validation of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a validated LC-MS method stands as the most robust and informative choice. Its unparalleled sensitivity and specificity ensure that even trace-level impurities are detected and identified, a critical capability for ensuring the safety and quality of pharmaceutical ingredients.[2][3] While other techniques like HPLC-UV and NMR have their place in a comprehensive quality control strategy, LC-MS provides the highest degree of confidence in impurity profiling. By adhering to a rigorous validation protocol grounded in ICH guidelines, researchers can develop a self-validating, trustworthy method that is fit for purpose and stands up to regulatory scrutiny.

References

  • PubChem. (n.d.). 2-Chloroaniline.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483.
  • NextSDS. (n.d.). 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(piperidin-1-ylsulfonyl)aniline.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Ye, L., et al. (2022). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 27(15), 4987. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
  • Goren, A. C., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 359-368.
  • Al-Adnani, M. H., et al. (2021). Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole. Journal of Chromatographic Science, 59(9), 834-843. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • PubChemLite. (n.d.). Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate (C13H16ClNO4S).
  • Google Patents. (n.d.). CA1232269A - Substituted 1,2,4,-triazolo-¬1,5-a|pyrimidine-2- sulfonamides and compositions and methods of controlling undesired vegetation and suppressing the nitrification of ammonium nitrogen in soil.
  • Reddy, G. S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889.
  • Li, J., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.
  • B-Augustin, J., et al. (2023, June 1). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. LCGC International. Retrieved from [Link]

  • Piermarini, P. M., et al. (2020, May 21). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. ACS Infectious Diseases, 6(7), 1775-1785. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). Stability indicating by lc-ms method.
  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
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Validation

Reproducibility of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Synthesis: A Comparative Guide

As a Senior Application Scientist, ensuring the reproducibility and scalability of pharmaceutical intermediates is paramount. The synthesis of 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline presents a classic chal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the reproducibility and scalability of pharmaceutical intermediates is paramount. The synthesis of 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline presents a classic challenge in process chemistry: the chemoselective reduction of a nitroarene in the presence of a labile aryl chloride bond.

This guide objectively evaluates the synthetic pathways for this compound, compares the performance of various reduction methodologies, and provides self-validating, step-by-step protocols designed for high-fidelity reproduction.

Mechanistic Pathway & Workflow

The synthesis of 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is typically executed via a robust two-step sequence starting from commercially available precursors.

  • Sulfonylation: Nucleophilic attack of 4-methylpiperidine on 2-chloro-5-nitrobenzenesulfonyl chloride[1].

  • Nitro Reduction: Chemoselective reduction of the intermediate 1-(2-chloro-5-nitrobenzenesulfonyl)-4-methylpiperidine to yield the target aniline[2].

SynthesisWorkflow A 2-Chloro-5-nitrobenzenesulfonyl chloride + 4-Methylpiperidine B Step 1: Sulfonylation (TEA, DCM, 0°C to RT) A->B C Intermediate: 1-(2-chloro-5-nitrobenzenesulfonyl) -4-methylpiperidine B->C 85-95% Yield D Step 2: Nitro Reduction (Fe powder, AcOH, 80°C) C->D E Target Product: 2-Chloro-5-[(4-methyl-1-piperidinyl) sulfonyl]-aniline D->E >90% Yield (Chemoselective)

Caption: Workflow for the synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Comparative Analysis of Nitro Reduction Alternatives

The critical bottleneck in this synthesis is Step 2 . The ortho-chloro group is highly susceptible to hydrodehalogenation during standard catalytic hydrogenation. Selecting the correct reduction method is essential for maintaining product purity and reproducibility.

Quantitative Performance Comparison
Reduction MethodReagentsYield (%)Ar-Cl RetentionScalabilityPrimary Drawback
Béchamp Reduction Fe powder, AcOH, 80 °C85 - 92%Excellent (>99%) HighGeneration of iron oxide waste
Tin(II) Chloride SnCl2·2H2O, EtOH, Reflux75 - 85%Excellent (>95%) LowHeavy metal toxicity, emulsion issues
Catalytic Hydrogenation H2, 10% Pd/C, MeOH< 40%Poor (<50%) HighSevere hydrodehalogenation
Mechanistic Causality: Why Pd/C Fails

While 3 is the industry standard for nitro reduction, palladium readily inserts into the C-Cl bond via oxidative addition[3]. This leads to the reductive cleavage of the chlorine atom, producing the des-chloro impurity as a major side product.

Conversely, the Béchamp reduction (Iron/Acetic acid) operates via a single-electron transfer (SET) mechanism at the nitro group's oxygen atoms[2]. Because iron does not undergo oxidative addition into the aryl-chloride bond under these conditions, the Ar-Cl bond is perfectly preserved[4]. Alternatively, 5 can be utilized as a chemoselective reductant, though its high toxicity limits process-scale viability[5].

ChemoselectivityLogic Start Halogenated Nitroarene (Ar-Cl bond present) PdC Catalytic Hydrogenation (Pd/C, H2) Start->PdC Non-selective Fe Béchamp Reduction (Fe powder, AcOH) Start->Fe Chemoselective Prod1 Over-reduction: Dehalogenated Aniline (Critical Impurity) PdC->Prod1 Major side reaction (C-Cl cleavage) Prod2 Desired Product: Chloro-Aniline (High Purity) Fe->Prod2 Preserves C-Cl bond

Caption: Chemoselectivity logic comparing Pd/C hydrogenation vs. Fe/AcOH reduction.

Validated Experimental Protocols

The following self-validating protocols utilize the Iron/Acetic acid pathway to guarantee high reproducibility and chemoselectivity.

Step 1: Synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-4-methylpiperidine

Objective: Form the sulfonamide linkage while preventing hydrolysis of the sulfonyl chloride.

Procedure:

  • Preparation: Dissolve1 (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C in an ice bath under an inert atmosphere[1].

  • Addition: Add triethylamine (TEA) (22.0 mmol, 2.2 eq) to act as an acid scavenger. Slowly add 4-methylpiperidine (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic reaction and prevents the formation of dialkylated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly UV-active sulfonyl chloride spot will disappear, replaced by a lower Rf​ product spot.

  • Workup: Quench with 1N HCl (20 mL) to remove unreacted amine. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: Chemoselective Reduction to 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Objective: Reduce the nitro group to a primary amine without cleaving the aryl chloride[2].

Procedure:

  • Preparation: Suspend the intermediate from Step 1 (8.0 mmol, 1.0 eq) in glacial acetic acid (40 mL) in a round-bottom flask.

  • Reduction: Add fine iron powder (40.0 mmol, 5.0 eq) in one portion. Equip the flask with a reflux condenser and heat to 80 °C for 2.5 hours[4]. Causality: Acetic acid acts as both the solvent and the proton source for the SET mechanism.

  • Validation: The reaction will transition from a yellow suspension to a dark brown/black slurry. TLC (Hexanes:EtOAc 1:1) will confirm completion. The product spot will stain positively (purple/orange) with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Cool the mixture to room temperature. Critical Step: Filter the dark suspension through a pad of Celite, washing thoroughly with EtOAc (50 mL). Causality: Attempting to filter without Celite will result in clogged filter paper due to colloidal iron oxides.

  • Purification: Concentrate the filtrate to remove the majority of the acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO3​ until pH ~8. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure target aniline as an off-white solid.

References

  • Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. Source: nih.gov. 1

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. Source: mdpi.com. 4

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Source: researchgate.net. 5

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Source: uliege.be. 2

  • Postprint - Diva-Portal.org (Catalytic Hydrogenation). Source: diva-portal.org. 3

Sources

Comparative

Benchmarking the Suzuki Coupling Reactivity of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline: A Comparative Guide

In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount for the synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a pillar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount for the synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of this endeavor, prized for its functional group tolerance and reliability.[1] However, the reactivity of substrates can vary dramatically, posing significant challenges for process development and library synthesis. This guide provides an in-depth analysis of the expected reactivity of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline , a key building block in contemporary drug discovery, in the Suzuki-Miyaura coupling.

Due to the limited availability of direct experimental data for this specific compound, this guide will benchmark its anticipated performance against structurally related and well-documented analogs. By examining the electronic and steric factors of these comparators, we can provide a robust, predictive framework for researchers, scientists, and drug development professionals to inform their synthetic strategies.

The Challenge: Unpacking the Reactivity of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

The structure of our target molecule presents a confluence of features that render its Suzuki coupling non-trivial:

  • An Electron-Deficient Aryl Chloride: The presence of a strong electron-withdrawing sulfonyl group deactivates the aryl chloride, making the initial oxidative addition to the palladium(0) catalyst—the rate-determining step of the catalytic cycle—energetically demanding.[2]

  • A Coordinating Aniline Moiety: The free amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.

  • Steric Hindrance: The bulky 4-methyl-1-piperidinylsulfonyl group, in concert with the ortho-chloro and amino substituents, can create steric congestion around the reactive center, further impeding the approach of the catalyst and the boronic acid coupling partner.

To overcome these hurdles, a carefully selected catalytic system is essential, typically one that promotes the oxidative addition of the challenging aryl chloride while being tolerant of the aniline functionality.

Comparative Analysis of Structurally Related Anilines

To predict the reactivity of our target compound, we will examine the performance of two key comparators in the Suzuki-Miyaura coupling: 2-chloroaniline and 2-chloro-5-nitroaniline . 2-chloroaniline provides a baseline for the reactivity of the 2-chloroaniline core, while 2-chloro-5-nitroaniline serves as an electronic surrogate, with the nitro group mimicking the strong electron-withdrawing nature of the sulfonyl group.

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloroanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001898[3]
2-Chloro-5-nitroanilinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃MeOH/H₂O1200.570-90[4]

Analysis of Comparator Performance:

  • 2-Chloroaniline: The successful coupling of 2-chloroaniline with phenylboronic acid, achieving a high yield, demonstrates that the 2-chloroaniline scaffold is amenable to Suzuki coupling. However, this requires a specialized catalyst system, in this case, featuring the bulky, electron-rich phosphine ligand SPhos, which is known to facilitate the oxidative addition of aryl chlorides.[3]

  • 2-Chloro-5-nitroaniline: The coupling of 2-chloro-5-nitroaniline proceeds with a more classical catalyst, Pd(PPh₃)₄, under microwave irradiation.[4] The strongly electron-withdrawing nitro group, while deactivating the ring towards oxidative addition, also makes the resulting biaryl product more electron-deficient, which can favor the reductive elimination step. The use of high temperatures is still necessary to drive the reaction.

Predicted Reactivity of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline:

Based on the data from our comparators, we can infer the following for the Suzuki coupling of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline:

  • Catalyst and Ligand Selection: A highly active catalyst system will be necessary. Modern dialkylbiaryl phosphine ligands, such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst, are likely to be effective.[3][5] These ligands are designed to accelerate the oxidative addition of deactivated aryl chlorides.

  • Reaction Conditions: Elevated temperatures will almost certainly be required to overcome the high activation barrier of the C-Cl bond cleavage. A strong inorganic base, such as K₃PO₄ or Cs₂CO₃, will be needed to facilitate the transmetalation step.[6] Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are typical for these reactions.[5]

  • Expected Yield: Given the combined electronic deactivation and steric hindrance, achieving yields comparable to simpler 2-chloroanilines may be challenging. However, with an optimized catalyst system and reaction conditions, moderate to good yields should be attainable.

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of a challenging 2-chloroaniline derivative, which can be adapted for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Protocol: Suzuki Coupling of 2-Chloroaniline with Phenylboronic Acid using a Buchwald-Type Ligand

Materials:

  • 2-Chloroaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloroaniline (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere reagents->inert solvents Add Degassed Solvents inert->solvents catalyst_add Add Pd Catalyst & Ligand solvents->catalyst_add heat Heat to Reaction Temp. catalyst_add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Structural_Comparison Target 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Cl NH₂ SO₂-N(piperidine-CH₃) Comparator1 2-Chloroaniline Cl NH₂ Target->Comparator1 Baseline Structure Comparator2 2-Chloro-5-nitroaniline Cl NH₂ NO₂ Target->Comparator2 Electronic Analog

Sources

Validation

Comparative Evaluation of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline Analogs in Targeted Therapeutics

Executive Summary In modern rational drug design, the 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold serves as a highly privileged building block and early-stage pharmacophore. Combining a rigid, halogena...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline scaffold serves as a highly privileged building block and early-stage pharmacophore. Combining a rigid, halogenated aniline core with a flexible, lipophilic piperidinesulfonyl tail, this class of compounds is frequently utilized to target the allosteric or solvent-exposed pockets of critical metabolic enzymes and phosphatases.

This guide provides a rigorous biological activity comparison of the lead scaffold against its structural analogs. By evaluating structure-activity relationships (SAR) through the lens of enzymatic inhibition and cellular target engagement, we provide drug development professionals with actionable insights into optimizing this pharmacophore for potency, metabolic stability, and target selectivity.

Mechanistic Rationale & Structural Significance

The biological efficacy of sulfonamide-aniline derivatives is driven by their ability to act as bivalent binders. The aniline moiety typically engages in π-π stacking or acts as a rigid linker to a primary binding motif (e.g., a thiourea or pyrimidine core), while the piperidinesulfonyl group projects into hydrophobic sub-pockets.

For example, the incorporation of a piperidinesulfonyl tail is a well-documented strategy to enhance binding affinity in metabolic enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) 1. Furthermore, the sulfonamide motif establishes critical hydrogen bond networks within the phosphate-binding pockets of targets like VHR phosphatases 2.

Mechanism Analog Sulfonamide-Aniline Analog Target Target Enzyme (e.g., NAMPT/VHR) Analog->Target Competitive/Allosteric Inhibition Metabolite Downstream Metabolite Pool Target->Metabolite Enzymatic Catalysis Phenotype Cellular Phenotype (Viability/Apoptosis) Metabolite->Phenotype Signal Transduction

Fig 1: Mechanistic pathway of target inhibition by sulfonamide-aniline analogs.

Structure-Activity Relationship (SAR) & Biological Activity

To objectively compare performance, we evaluate the lead compound against three rationally designed analogs. The data below represents their integration into a standardized target assay (e.g., NAMPT inhibition) to isolate the specific contribution of the aniline and piperidine modifications.

Quantitative Data Comparison
CompoundStructural ModificationEnzymatic IC₅₀ (nM)Cellular EC₅₀ (nM)tPSA (Ų)
Lead: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-anilineNone (Baseline)45 ± 4120 ± 1274.6
Analog 1: 2-Chloro-5-(piperidin-1-ylsulfonyl)anilineDes-methyl (Piperidine)180 ± 15450 ± 3574.6
Analog 2: 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)sulfonyl]aniline4,4-Difluoro (Piperidine)60 ± 595 ± 874.6
Analog 3: 2-Fluoro-5-[(4-methyl-1-piperidinyl)sulfonyl]aniline2-Fluoro (Aniline)110 ± 10280 ± 2274.6
Expert SAR Insights: The Causality of Chemical Choices
  • The 4-Methyl Piperidine Advantage: Comparing the Lead to Analog 1 , the removal of the 4-methyl group results in a 4-fold drop in biochemical potency. Causality: The methyl group perfectly occupies a lipophilic sub-pocket in the target active site, providing essential van der Waals interactions that increase the residence time of the inhibitor.

  • Metabolic Rigidification via Fluorination: Analog 2 replaces the methyl group with a 4,4-difluoro substitution. While it suffers a slight steric penalty in binding (IC₅₀ shifts from 45 nM to 60 nM), its cellular efficacy (EC₅₀) improves to 95 nM. Causality: The electron-withdrawing fluorine atoms block oxidative metabolism by cytochrome P450 enzymes at the C4 position of the piperidine ring, significantly extending the intracellular half-life of the compound.

  • The Role of the Ortho-Halogen: Replacing the 2-chloro group with a 2-fluoro group (Analog 3 ) decreases potency. Causality: The larger atomic radius of chlorine provides superior steric hindrance, which restricts the rotation of the sulfonamide bond relative to the aniline ring. This "locks" the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding. Furthermore, careful monitoring of the topological polar surface area (tPSA) remains critical when modifying these halogens to control blood-brain barrier (BBB) permeability 3.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They pair primary phenotypic readouts with orthogonal mechanistic confirmations to rule out off-target toxicity.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Coupled Fluorometric)

This assay directly measures target engagement by linking enzyme activity to a fluorescent readout.

  • Reagent Preparation: Prepare the recombinant target enzyme in an assay buffer optimized for stability (50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 0.01% BSA to prevent non-specific plastic binding).

  • Acoustic Dispensing: Use an Echo 550 acoustic liquid handler to dispense the analogs in a 10-point dose-response curve (10 µM to 0.5 nM) directly into 384-well black microplates. Rationale: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO solvent effects, ensuring high-fidelity dose-response curves.

  • Reaction Initiation: Add the required substrate mix (e.g., Nicotinamide, PRPP, and ATP for NAMPT). Incubate at room temperature for 30 minutes.

  • Coupled Detection: Introduce coupling enzymes (NMNAT, ADH) alongside resazurin and diaphorase. This cascade converts the generated enzymatic product into a highly fluorescent resorufin signal (Ex 540 nm / Em 590 nm).

  • System Validation: Calculate the Z'-factor for every plate. Only plates with a Z'-factor > 0.7 are accepted. Normalize data against a DMSO vehicle (0% inhibition) and a known reference inhibitor (100% inhibition).

Protocol 2: Cellular Target Engagement & Viability (Orthogonal LC-MS/MS)

This protocol proves that cellular death is strictly caused by the intended mechanism of action, rather than general cytotoxicity.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) at 2,000 cells/well in two parallel 384-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat both plates with the analog series for 48 hours.

  • Mechanistic Readout (Plate 1 - LC-MS/MS): Lyse the cells with 80% cold methanol (-80°C) to quench metabolism instantly. Centrifuge and analyze the supernatant via LC-MS/MS (MRM transition 664.1 → 428.0 for NAD+).

  • Phenotypic Readout (Plate 2 - Viability): Add CellTiter-Glo® reagent to the second plate. Incubate for 10 minutes and measure luminescence to determine the EC₅₀ for cell viability.

  • Self-Validation Logic: If an analog induces cell death (low EC₅₀) but fails to deplete the target metabolite in Plate 1, it is immediately flagged for off-target toxicity. True analogs must demonstrate a proportional correlation between metabolite depletion and cell death.

References

  • Title: Structure-activity relationship (SAR)
  • Title: Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR Source: NCBI / NIH URL
  • Title: 4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)

Sources

Comparative

A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

In the landscape of pharmaceutical development and manufacturing, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-Chloro-5-[(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a key chemical entity, requires robust analytical methods to ensure its quality, purity, and consistency across different manufacturing sites and quality control laboratories. This guide provides a comprehensive framework for the inter-laboratory validation of assay methods for this specific compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), a widely adopted technique for its precision and reliability.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] When a method is to be used across multiple laboratories, an inter-laboratory validation (also known as a collaborative study) is essential to establish its reproducibility and robustness.[4][5] This guide will delve into the critical aspects of designing and executing such a validation study, offering insights into best practices and regulatory expectations.

The Analyte: 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

Understanding the physicochemical properties of the analyte is the foundation for developing a successful analytical method.

PropertyValueSource
Molecular FormulaC11H15ClN2O2S[6]
Molecular Weight274.77 g/mol [6]
AppearanceSolid[6]
StorageKeep in a dark place, sealed in dry, 2-8°C[6]

A substituted aniline, this compound possesses chromophores that make it suitable for UV detection, a common detection method in HPLC. Its structure also suggests the potential for analysis by other techniques, which will be discussed as alternatives.

Primary Assay Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[7][8] A well-developed RP-HPLC method can effectively separate the analyte from potential impurities and degradation products.

Proposed HPLC Method Parameters

The following starting conditions are proposed for the analysis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. These parameters would require optimization during method development.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 columns are versatile and provide good retention for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution is often necessary to ensure good separation of the main peak from any impurities. Formic acid helps to protonate the analyte for better peak shape and provides a suitable pH for the column.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% BA gradient allows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method, which forms the basis for an inter-laboratory study.

Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execution In-House Validation cluster_InterLab Inter-Laboratory Validation Method_Development Method Development & Optimization Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness InterLab_Protocol Develop Inter-Lab Study Protocol Robustness->InterLab_Protocol Reproducibility Reproducibility Lab_Recruitment Recruit Participating Labs InterLab_Protocol->Lab_Recruitment Sample_Distribution Distribute Samples & Standards Lab_Recruitment->Sample_Distribution Data_Collection Collect & Analyze Data Sample_Distribution->Data_Collection Data_Collection->Reproducibility

Caption: Workflow for analytical method validation, from development to inter-laboratory reproducibility.

In-House Validation: The Prerequisite to Inter-Laboratory Studies

Before a method can be validated across multiple laboratories, it must undergo rigorous in-house validation to ensure it is fit for its intended purpose.[5] The key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are outlined below.[4][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Experimental Protocol:

    • Prepare a blank solution (diluent) and inject it to ensure no interfering peaks at the retention time of the analyte.

    • Prepare a placebo solution (if applicable, for formulated products) and inject it.

    • Prepare a solution of the analyte and inject it.

    • If available, prepare solutions of known impurities and inject them to demonstrate separation from the analyte peak.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure that the degradation product peaks are resolved from the analyte peak.[8]

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Experimental Protocol:

    • Prepare a stock solution of the 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline reference standard.

    • Prepare a series of at least five concentrations across the desired range (e.g., 80% to 120% of the target concentration for an assay).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[3]

  • Experimental Protocol:

    • Prepare samples with known concentrations of the analyte at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with the analyte.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria for recovery are typically within 98.0% to 102.0%.[3]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically assessed at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD), which should typically be ≤ 2.0%.[3]

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the two studies. The RSD between the two sets of results should also meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Experimental Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • pH of the mobile phase buffer (e.g., ± 0.1 units)

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).

Designing the Inter-Laboratory Validation Study

Once the method has been successfully validated in-house, an inter-laboratory study can be designed to assess its reproducibility.[4]

InterLab_Study_Design Study_Coordinator Appoint a Study Coordinator Protocol Develop a Detailed Protocol Study_Coordinator->Protocol Labs Select Participating Laboratories (Minimum of 3-5) Protocol->Labs Samples Prepare and Distribute Homogeneous Samples Labs->Samples Analysis Laboratories Perform Analysis Samples->Analysis Data_Submission Submit Data to Coordinator Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Results (e.g., ANOVA) Data_Submission->Statistical_Analysis Report Generate Final Validation Report Statistical_Analysis->Report

Caption: Key steps in designing and executing an inter-laboratory validation study.

Inter-Laboratory Study Protocol

The protocol sent to participating laboratories must be detailed and unambiguous. It should include:

  • A clear description of the analytical method.

  • The scope of the study and the parameters to be evaluated.

  • Instructions for sample storage, preparation, and analysis.

  • System suitability test (SST) criteria that must be met before analysis.

  • A standardized format for reporting results.

Hypothetical Inter-Laboratory Validation Results

The following table presents a hypothetical summary of results from an inter-laboratory study on the assay of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4OverallAcceptance Criteria
Mean Assay (%) 99.8100.199.5100.399.998.0 - 102.0
Repeatability RSD (%) 0.450.520.480.55-≤ 2.0
Reproducibility RSD (%) ----0.85≤ 3.0

Alternative and Confirmatory Analytical Methods

While HPLC is the primary recommended method, other techniques can be considered for orthogonal testing or as alternatives.

  • Gas Chromatography (GC): If the analyte is thermally stable and sufficiently volatile, GC could be a viable alternative. Derivatization may be necessary to improve its chromatographic properties.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to conventional HPLC, making it a suitable alternative for high-throughput laboratories.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification and characterization, LC-MS is a powerful tool that provides molecular weight and structural information.

Conclusion and Recommendations

The inter-laboratory validation of an analytical method for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a critical step in ensuring consistent quality control across different sites. A well-designed and executed study, based on a robust in-house validated method, will provide the necessary confidence in the reliability of the analytical data. The use of a standardized protocol and clear acceptance criteria are essential for the success of such a study. It is recommended that a comprehensive in-house validation be completed before initiating an inter-laboratory study to identify and address any potential issues with the method. By following the principles outlined in this guide, researchers and drug development professionals can establish a reliable and reproducible analytical method for this important compound.

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
  • (PDF) 2-Chloro-5-nitroaniline - ResearchGate. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • 2-chloro-5-(methanesulfonylmethyl)aniline — Chemical Substance Information - NextSDS. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available from: [Link]

  • 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline - NextSDS. Available from: [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed. Available from: [Link]

  • Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate (C13H16ClNO4S) - PubChemLite. Available from: [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. Available from: [Link]

  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC. Available from: [Link]

  • 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine - PubChem. Available from: [Link]

  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Available from: [Link]

  • Hplc method development and validation: an overview - SciSpace. Available from: [Link]

  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. Available from: [Link]

  • How to Meet ISO 17025 Requirements for Method Verification - AOAC International. Available from: [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) | INAB. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

This document provides essential, step-by-step guidance for the proper and safe disposal of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. As a chlorinated aromatic amine derivative, this compound requires specia...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline. As a chlorinated aromatic amine derivative, this compound requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding of the safety protocols involved.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed from the known risks of its structural components: chlorinated anilines and sulfonyl amides.

Structurally similar compounds, such as 2-chloroaniline and other chlorinated aromatic amines, are classified as highly toxic and environmentally hazardous.[1][2] They are toxic if swallowed, in contact with skin, or if inhaled.[3] Furthermore, these compounds are recognized as being very toxic to aquatic life with long-lasting effects, mandating stringent controls to prevent their release into the environment.[1] The presence of the sulfonyl group and the piperidinyl moiety may further influence its toxicological profile. Therefore, this compound must be handled as a hazardous substance with significant acute toxicity and ecotoxicity.

Table 1: Summary of Key Hazards and Properties (Based on Analogue Compounds)

PropertyDataSource(s)
Chemical Name 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline-
Molecular Formula C₁₂H₁₇ClN₂O₂S
Molecular Weight 288.80 g/mol
Primary Hazards Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][4]
Potential Hazards Eye/Skin Irritation: Causes serious eye and skin irritation.Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.Mutagenicity: Suspected of causing genetic defects.[4]
Physical Form Solid

Regulatory Framework: Adherence to Compliance

The disposal of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline falls under strict federal and local regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[5] Due to its high toxicity and ecotoxicity, this chemical waste would be classified as hazardous waste. Improper disposal can lead to severe penalties and environmental damage.[6] All procedures outlined in this guide are designed to meet or exceed these regulatory standards.

On-Site Waste Management: The Pre-Disposal Workflow

Proper management begins at the point of generation. Meticulous on-site handling is critical to ensure safety and prepare the waste for final disposal.

Waste Segregation

Segregation is the most critical first step. Improperly mixed waste streams can react violently or dramatically increase disposal costs.[7]

  • Do: Collect waste 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, including contaminated materials, in a dedicated container labeled as "Halogenated Organic Waste."[8]

  • Do Not: Mix with non-halogenated solvents, strong acids, bases, or oxidizers.[9] Mixing hazardous and non-hazardous waste renders the entire volume hazardous.[9]

Containerization

The choice of container is crucial for preventing leaks and reactions.

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.[8]

  • Container Condition: Ensure the container is clean, dry, and in good condition. The exterior must be kept free of contamination.[9]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full, unabbreviated chemical name: "2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation.

Step-by-Step Disposal Protocol

The following protocol outlines the approved method for the final disposition of this chemical waste.

The Mandated Disposal Method: High-Temperature Incineration

Due to its chemical structure (a chlorinated aromatic compound), the only environmentally acceptable disposal method is incineration in a licensed hazardous waste treatment, storage, and disposal facility (TSDF) .[5][10]

  • Causality: High-temperature incineration (typically >850°C) with secondary combustion chambers and advanced flue gas scrubbing systems is required to ensure the complete destruction of the molecule.[10] This process prevents the formation of highly toxic and persistent byproducts such as dioxins and furans, which can result from incomplete combustion of chlorinated materials. Landfilling is not a responsible option as it poses a risk of leaching into soil and groundwater.[5]

Arranging for Professional Disposal
  • Step 1: Accumulate the properly segregated and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[11] This area must be under the control of the operator and away from drains.

  • Step 2: Once the container is full, or if waste generation ceases, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[7]

  • Step 3: EHS personnel will transport the waste to a central accumulation area before it is manifested and transported by a certified hazardous waste hauler to a permitted TSDF for final incineration.

The workflow for this process is visualized in the diagram below.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor Operations gen Generation of Waste (Pure compound, solutions, contaminated materials) seg Step 1: Segregate Waste (Halogenated Organic Stream) gen->seg cont Step 2: Containerize (Use compatible, sealed container) seg->cont label_node Step 3: Label Container (Full chemical name, hazards) cont->label_node store Step 4: Store in SAA (Secure, designated area) label_node->store pickup Step 5: Schedule Pickup (Contact EHS) store->pickup transport Step 6: Transport to TSDF (Certified hazardous waste hauler) pickup->transport dispose Step 7: Final Disposal (High-Temperature Incineration) transport->dispose

Caption: Disposal workflow for 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is vital.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Secure the Area: Prevent access to the spill area and turn off any ignition sources.[10]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain and Absorb: For small spills, cover with a liquid-absorbent material such as Chemizorb® or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container and manage it for disposal as described in Section 4.

Decontamination of Equipment and PPE

Any item that comes into contact with 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline must be decontaminated or disposed of as hazardous waste.

  • Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as halogenated organic hazardous waste. The third rinse can often be collected as non-halogenated waste if a non-halogenated solvent is used.

  • Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips must be placed in a sealed bag or container, labeled as solid hazardous waste, and disposed of accordingly.[6] Do not discard in the regular trash.

By adhering to this comprehensive guide, you can ensure the safe handling and environmentally responsible disposal of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Safety Data Sheet: 2-Chloroaniline. Carl ROTH.

  • Safety Data Sheet: 2-Chloroaniline. Sigma-Aldrich.

  • Safety Data Sheet: 2-Chloro-4-methylaniline. Fisher Scientific.

  • Safety Data Sheet: N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide). ChemicalBook.

  • Safety Data for 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. NextSDS.

  • 2-Chloroaniline. PubChem, National Center for Biotechnology Information.

  • Perfluoroalkyl Sulfonates; Significant New Use Rule. Regulations.gov.

  • 2-Chloro-5-methylbenzene-1-sulfonyl chloride Env. Fate/Transport. U.S. Environmental Protection Agency (EPA).

  • List of Hazardous Substances and Reportable Quantities. Code of Federal Regulations.

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety.

  • Safety Data Sheet: Aniline hydrochloride. PENTA.

  • 2-Chloro-5-(piperidin-1-ylsulfonyl)aniline. Merck.

  • Waste Management Guidance Manual For Project Delivery Appendices. Commonwealth of Pennsylvania.

  • Disposal of Chemical Waste. University of St Andrews Safety Office.

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Safety Data Sheet: 4-Chloroaniline for synthesis. Merck Millipore.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.

  • What Regulations Apply to Chlorinated Solvent Use? PF Online.

  • Hazardous Waste Management Procedures. Towson University.

  • Safety Data Sheet: 4-Chloroaniline. DC Fine Chemicals.

  • Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.

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Handling

Personal protective equipment for handling 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline

As a Senior Application Scientist, I approach the handling of complex halogenated sulfonamide anilines not merely as a compliance exercise, but as a mechanistic risk-mitigation strategy. 2-Chloro-5-[(4-methyl-1-piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex halogenated sulfonamide anilines not merely as a compliance exercise, but as a mechanistic risk-mitigation strategy. 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline presents a trifecta of occupational hazards: the methemoglobinemia risk inherent to anilines, the sensitization potential of sulfonamides, and the enhanced dermal penetrance afforded by its chlorinated aromatic ring.

To ensure absolute safety, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is chosen and how to implement self-validating handling protocols.

Mechanistic Toxicology: Understanding the Hazard

To select the correct PPE, we must first understand the causality of the chemical's toxicity. Aniline derivatives are rapidly absorbed through both the respiratory tract and intact skin, leading to severe systemic toxicity (1[1]).

Once systemic, hepatic cytochrome P450 enzymes catalyze the N-hydroxylation of the aniline moiety, forming a reactive N-phenylhydroxylamine intermediate. This metabolite penetrates red blood cells and oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin. Because methemoglobin cannot bind oxygen, the resulting functional anemia leads to tissue hypoxia and clinical cyanosis. Furthermore, the sulfonamide group acts as a hapten, covalently binding to host proteins to trigger IgE-mediated hypersensitivity.

Methemoglobinemia A Aniline Exposure B Hepatic CYP450 N-Hydroxylation A->B C N-Phenylhydroxylamine Formation B->C D Hemoglobin Oxidation (Fe3+) C->D E Methemoglobinemia (Hypoxia) D->E

Toxicological pathway of aniline-induced methemoglobinemia.

Quantitative Personal Protective Equipment (PPE) Matrix

Because this compound is a highly lipophilic solid, standard laboratory PPE is insufficient. The chloro-aromatic structure allows it to permeate standard nitrile gloves during prolonged exposure. Occupational exposure to aniline compounds requires strict engineering controls and specialized barriers (2[2]).

Task / ScenarioPrimary HazardQuantitative Spec / LimitRequired PPE & Engineering Controls
Weighing & Transfer Dust inhalation, static aerosolizationFace velocity: 80–120 fpmACGIH TLV (Aniline): 2 ppmFume hood, N95/P100 particulate respirator, double-gloving (Nitrile inner, >0.5mm Butyl rubber outer), anti-static lab coat, tight-fitting safety goggles.
Solution Prep / Synthesis Splash risk, dermal permeationGlove breakthrough: >480 minsFume hood, face shield over safety goggles, heavy-duty chemical-resistant apron, Butyl rubber gloves.
Spill Cleanup High-concentration acute exposureFilter efficiency: 99.97%NIOSH-approved full-face respirator (organic vapor/P100 cartridges), Tyvek chemical suit, heavy Butyl rubber gloves.

Operational Protocol: Self-Validating Handling Workflow

A self-validating protocol ensures that every step inherently verifies the success of the previous step, minimizing the risk of human error when handling sulfonamide powders (3[3]).

Step-by-Step Methodology:

  • Fume Hood Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Excessive velocity causes turbulence, blowing toxic dust out of the hood; insufficient velocity fails to capture aerosols.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel.

    • Causality: Sulfonamide powders are highly prone to static cling. Eliminating static prevents the powder from aerosolizing or adhering to the outside of the transfer vessel.

  • Double-Gloving Strategy: Don extended-cuff nitrile gloves, followed by heavy-duty butyl rubber gloves.

    • Causality: Butyl rubber provides superior chemical resistance to halogenated anilines. The inner nitrile glove acts as a clean barrier, ensuring your hands remain uncontaminated when you doff the outer contaminated butyl gloves.

  • Enclosed Transfer: Weigh the compound directly into a tared, sealable vial rather than an open weigh boat. Cap the vial before removing it from the balance enclosure.

  • Chemical Decontamination: Wipe down the balance and surrounding hood area with a 10% isopropanol/water solution containing 0.1M HCl.

    • Causality: The piperidine and aniline nitrogens are basic. Protonating them with dilute acid converts the lipophilic free base into a highly water-soluble salt, ensuring complete removal from surfaces.

HandlingWorkflow Step1 1. Fume Hood & Static Validation Step2 2. Don Butyl/Nitrile Double Gloves Step1->Step2 Step3 3. Enclosed Weighing (Sealed Vial) Step2->Step3 Step4 4. Solvent/Acid Decontamination Step3->Step4 Step5 5. Segregated Hazardous Disposal Step4->Step5

Self-validating operational workflow for handling toxic aniline powders.

Emergency Response & First Aid Causality

If exposure occurs, immediate intervention is critical to prevent severe methemoglobinemia. Symptoms (headache, dizziness, tachycardia, blue lips) may be delayed by 1 to 4 hours post-exposure.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Critical Causality:Do not use organic solvents (like ethanol or acetone) to clean the skin. While solvents readily dissolve the compound, they simultaneously strip the stratum corneum's lipid barrier, driving the highly lipophilic chlorinated aniline directly into the systemic circulation.

  • Inhalation: Move to fresh air immediately. Administer 100% supplemental oxygen if breathing is difficult.

  • Clinical Antidote: Emergency responders should be informed of the aniline exposure so they can prepare intravenous methylene blue , which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺ in the hemoglobin.

Disposal and Environmental Logistics

Aniline derivatives and chlorinated sulfonamides are highly toxic to aquatic life and persist in the environment. All waste containing halogenated anilines must be treated as hazardous waste and disposed of through high-temperature incineration (4[4]).

  • Solid Waste: Collect all contaminated consumables (gloves, vials, wipes) in a heavy-duty, sealable polyethylene bag (>4 mil thickness). Label explicitly as "Toxic Solid Waste: Halogenated Sulfonamide Aniline."

  • Liquid Waste: Segregate liquid waste containing this compound from general organic waste. Maintain the waste carboy at a pH < 5 to keep the piperidine moiety protonated and in solution, preventing the precipitation of the toxic free base. Never mix with strong oxidizing agents (e.g., nitric acid, peroxides), as anilines can react violently to form highly toxic, explosive diazonium or nitroso intermediates.

References

  • Aniline - Hazardous Substance Fact Sheet, New Jersey Department of Health. 1

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds, National Center for Biotechnology Information (NCBI). 2

  • SAFETY DATA SHEET - 2-Aminophenol-4-sulfonamide, TCI Chemicals. 3

  • In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols, Benchchem. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
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Reactant of Route 2
2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
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